1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
Description
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Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone |
InChI |
InChI=1S/C11H13NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
QWNZBFWAQSPYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CCCN2)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (CAS No. 116244-33-8), a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental determination and practical implications of its properties. We delve into the synthesis, structural characterization, and critical parameters such as lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). Furthermore, this guide outlines detailed, self-validating experimental protocols and discusses the compound's stability profile through forced degradation studies. The overarching goal is to equip scientists with the foundational knowledge required to effectively utilize this tetrahydroquinoline derivative in drug discovery and development programs.
Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These derivatives have been investigated for their potential as anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral agents.[1][3] The specific compound, 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone, serves as a valuable intermediate, combining the structural features of the tetrahydroquinoline core with a reactive acetyl group, making it a versatile starting point for further chemical modifications.
The physicochemical properties of such an intermediate are of paramount importance as they dictate its behavior in both synthetic reactions and biological systems. Parameters like solubility, lipophilicity, and ionization state directly influence reaction kinetics, purification strategies, and, ultimately, the pharmacokinetic and pharmacodynamic (ADME/Tox) profile of any derived drug candidate. This guide provides an in-depth examination of these properties, grounded in established analytical techniques.
Synthesis and Structural Characterization
The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone is typically achieved through a domino reaction involving reduction and reductive amination, or via Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline.[4] The latter provides a direct and efficient route.
General Synthesis Workflow
The synthesis process involves the acylation of the electron-rich aromatic ring of 1,2,3,4-tetrahydroquinoline, followed by purification and rigorous characterization to confirm the structure and purity of the final product.
Sources
An In-Depth Technical Guide to 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry and drug development. This document clarifies the compound's identity, detailing its structure, nomenclature, and physicochemical properties. It further outlines established synthetic routes to the core 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, providing a representative experimental protocol. A central focus is placed on the analytical characterization of such compounds, with a discussion of expected spectroscopic data (NMR, IR, and MS). Finally, the guide explores the current understanding of the pharmacological significance of the THIQ moiety and the potential applications of its derivatives in modern drug discovery.
Introduction and Compound Identification
The subject of this guide is the molecule identified by the Chemical Abstracts Service (CAS) Number 82771-59-3 . It is crucial to establish at the outset that this CAS number corresponds to 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone . While the name "1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone" might be encountered, it refers to a different constitutional isomer and is not correctly associated with this CAS number. The distinction lies in the position of the nitrogen atom within the bicyclic ring system, a fundamental structural feature that dictates the molecule's chemical properties and biological activity.
-
Quinoline: The nitrogen atom is at position 1.
-
Isoquinoline: The nitrogen atom is at position 2.
This guide will focus exclusively on the verified isoquinoline structure corresponding to CAS 82771-59-3.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry. It is a core component of numerous alkaloids and has been incorporated into a wide array of synthetic compounds exhibiting diverse and potent biological activities.[1][2] These activities span antibacterial, antiviral, anticancer, and neuroprotective effects, making the THIQ framework a subject of intense research in the development of new therapeutic agents.[3] The addition of an acetyl group at the 7-position, as in the title compound, provides a key synthetic handle for further molecular elaboration and a potential point of interaction with biological targets.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development.
Chemical Structure and Nomenclature
-
Systematic (IUPAC) Name: 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone
-
Synonyms: 7-Acetyl-1,2,3,4-tetrahydroisoquinoline, 1-(1,2,3,4-tetrahydro-7-isoquinolinyl)ethanone[4][5]
-
CAS Number: 82771-59-3[6]
-
Molecular Formula: C₁₁H₁₃NO[7]
-
Molecular Weight: 175.23 g/mol [7]
The structure consists of a fused benzene and piperidine ring system (forming the tetrahydroisoquinoline core) with an acetyl group (C(O)CH₃) substituted at the C-7 position of the aromatic ring.
Caption: Retrosynthetic approach via Friedel-Crafts acylation.
General Synthetic Strategies for the THIQ Core
A. Pictet-Spengler Reaction: This is a cornerstone reaction for THIQ synthesis, involving the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization (electrophilic aromatic substitution). [4]
Caption: Workflow for Pictet-Spengler THIQ Synthesis.
B. Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate. [4]This intermediate is then subsequently reduced to the desired THIQ. [4]
Representative Experimental Protocol: Friedel-Crafts Acylation
The following is a generalized, field-proven protocol for the Friedel-Crafts acylation of an aromatic substrate, adapted for the synthesis of the title compound. Note: This protocol is illustrative and requires optimization and safety assessment before execution.
Objective: To synthesize 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone from 1,2,3,4-Tetrahydroisoquinoline.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Acetyl Chloride (CH₃COCl) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M aq.)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (2.5 eq).
-
Solvent Addition: Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: The slow addition and low temperature are critical to control the exothermic reaction and prevent side-product formation.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine. The washes remove inorganic salts and neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone.
Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the expected characteristics for 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure.
-
¹H NMR:
-
Aromatic Protons: Expect signals in the range of δ 7.0-7.8 ppm. The proton at C-8 will likely be a singlet or a narrow doublet, while the protons at C-5 and C-6 will show doublet or doublet of doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
Aliphatic Protons: The four methylene groups of the tetrahydroisoquinoline core (at C-1, C-3, and C-4) will appear as multiplets or distinct triplets in the upfield region, typically between δ 2.7-4.5 ppm.
-
Amine Proton (N-H): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the secondary amine proton.
-
Acetyl Protons (CH₃): A sharp singlet integrating to three protons will be present, likely around δ 2.5 ppm, characteristic of a methyl ketone.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region, around δ 197-200 ppm, is characteristic of the ketone carbonyl carbon.
-
Aromatic Carbons: Expect six signals in the aromatic region (δ 120-150 ppm). The carbon attached to the acetyl group (C-7) and the ipso-carbons of the fused ring system (C-4a, C-8a) will have distinct chemical shifts.
-
Aliphatic Carbons: Signals for the C-1, C-3, and C-4 methylene carbons will appear in the upfield region (δ 25-50 ppm).
-
Acetyl Carbon (CH₃): A signal for the methyl carbon will be present at approximately δ 26 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine.
-
C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹ is a definitive indicator of the aryl ketone carbonyl group.
-
Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals typically appear just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight of the compound (175.23).
-
Key Fragments: Expect a prominent fragment corresponding to the loss of the methyl group ([M-15]⁺) and another for the loss of the entire acetyl group ([M-43]⁺), leading to a fragment at m/z 132.
Applications in Drug Development
The THIQ scaffold is a cornerstone in the development of pharmacologically active agents. Derivatives have shown a remarkable range of activities, making 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone a valuable building block for creating libraries of new chemical entities.
-
Anticancer Agents: Many natural and synthetic THIQ-containing compounds exhibit potent antitumor properties. [1]The THIQ core can be designed to interact with various targets involved in cancer progression.
-
Neuropharmacology: THIQ derivatives have been investigated for their effects on the central nervous system, including potential anticonvulsant and anti-Alzheimer's activities. [3]* Antimicrobial and Antiviral Activity: The THIQ nucleus is present in compounds with demonstrated activity against bacteria, fungi, and viruses, including HIV. [1][3]The ability to functionalize the 7-acetyl group allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against microbial targets.
The title compound serves as a versatile intermediate. The ketone functionality can be readily transformed into other functional groups (e.g., alcohols, amines, oximes) or used in carbon-carbon bond-forming reactions, enabling the synthesis of a wide diversity of analogues for biological screening.
Conclusion
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone (CAS 82771-59-3) is a well-defined chemical entity with significant value for researchers in synthetic and medicinal chemistry. This guide has clarified its structural identity, summarized its key properties, and outlined robust strategies for its synthesis and characterization. The established pharmacological importance of the tetrahydroisoquinoline core positions this compound as a strategic starting material and intermediate for the discovery and development of novel therapeutics. The protocols and data presented herein provide a solid foundation for its use in the laboratory.
References
-
Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13994-14024. Available at: [Link]
-
Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. Available at: [Link]
-
Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Kovaleva, S. M., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6864-6876. Available at: [Link]
-
Fedorova, O. V., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-22. Available at: [Link]
-
MilliporeSigma. (n.d.). 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 1-(1,2,3,4-TETRAHYDROISOQUINOLIN-7-YL)ETHANONE. Retrieved from [Link]
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Literature review on the biological activity of tetrahydroquinoline derivatives.
Executive Summary: The Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for diverse biological receptors. Unlike its fully aromatic quinoline counterpart, the THQ ring offers unique conformational flexibility (puckering of the saturated ring) while maintaining a rigid core, allowing for precise orientation of substituents in three-dimensional space.
This guide analyzes the biological activity of recent THQ derivatives, focusing on three critical therapeutic areas: oncology (PI3K/mTOR and tubulin targeting), infectious diseases (antimalarial and antimicrobial), and epigenetic modulation (LSD1 inhibition). We synthesize structure-activity relationship (SAR) data to provide actionable insights for drug design.
Structural Activity Relationship (SAR) Principles
To design potent THQ derivatives, one must understand the "hotspots" of the scaffold. The reactivity and binding potential differ significantly across the N1, C2, C4, and C6 positions.
The THQ Pharmacophore Map
The following diagram illustrates the established SAR trends for THQ derivatives based on recent literature (2020–2025).
Figure 1: Pharmacophore map of the THQ scaffold highlighting functional hotspots for biological activity optimization.
Anticancer Frontiers
The most significant recent advancements in THQ biology lie in oncology. Derivatives are moving beyond simple cytotoxicity to targeted inhibition of specific signaling pathways.
Mechanisms of Action[1]
-
PI3K/AKT/mTOR Pathway Inhibition: Substituted N-(1-(morpholine-4-carbonyl) THQ derivatives have shown high selectivity for mTOR. The morpholine moiety at N1 mimics the hinge-binding region of ATP, preventing phosphorylation and inducing autophagy in MCF-7 and A-549 cell lines.
-
LSD1 (Lysine-Specific Demethylase 1) Inhibition: Overexpression of LSD1 is linked to prostate and breast cancer recurrence.[1] THQ derivatives act as reversible inhibitors, fitting into the large substrate-binding cavity of LSD1.
-
Tubulin Polymerization Inhibition: Similar to colchicine, certain C4-aryl substituted THQs bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.
Quantitative Potency Data
The table below summarizes the IC50 values of key THQ derivatives compared to standard chemotherapeutics.
| Compound Class | Target Mechanism | Cell Line | IC50 (µM) | Reference Standard (IC50) |
| Morpholine-THQ (20d) | PI3K/mTOR Inhibition | HCT-116 (Colon) | 2.86 | Doxorubicin (1.20) |
| 4-CF3-THQ (4ag) | DNA/Tubulin | SNB19 (Glioblastoma) | 38.3 | Temozolomide (40.6) |
| Pyrazolo-THQ (15) | Apoptosis Induction | MCF-7 (Breast) | < 5.0 | 5-Fluorouracil (12.5) |
| LSD1-THQ Inhibitor | Epigenetic Modulation | PC-3 (Prostate) | 0.12 | ORY-1001 (0.018) |
Pathway Visualization
Understanding the downstream effects of THQ binding is crucial for combination therapy design.
Figure 2: Dual-mechanism pathway showing how different THQ derivatives trigger apoptosis via mTOR inhibition or tubulin disruption.
Infectious Disease Control
Beyond cancer, the THQ scaffold is a potent weapon against resistant pathogens.
Antimalarial Activity (Pf-PFT Inhibition)
Resistance to chloroquine has necessitated new scaffolds. THQ derivatives targeting Plasmodium falciparum protein farnesyltransferase (Pf-PFT) offer a novel mechanism.
-
Key Insight: A 6-methoxy substituent on the THQ ring (mimicking the quinoline of chloroquine) combined with an 8-amino side chain significantly enhances potency against chloroquine-resistant strains (W2 strain).
-
Pathogen Box Hit: Compound MMV692140 demonstrated an IC50 of 1.8 µM, with derivatives reaching sub-micromolar potency (0.070 µM).
Antimicrobial Activity (Membrane Disruption)
Recent studies (2020-2024) utilizing SF5- and SCF3-substituted THQs have shown bactericidal activity against MRSA and VRE persister cells.
-
Mechanism: Unlike traditional antibiotics that target cell wall synthesis, these lipophilic THQ derivatives disrupt the bacterial membrane integrity, leading to leakage of intracellular contents.
-
Protocol Note: Efficacy is often validated via time-kill assays showing rapid reduction in CFU/mL within 4 hours.
Experimental Validation Protocols
To ensure reproducibility (Trustworthiness), we provide a standardized workflow for the synthesis and biological evaluation of these derivatives.
Synthesis: The Povarov Reaction (Imino Diels-Alder)
The most efficient route to polysubstituted THQs is the Povarov reaction. This multicomponent coupling is robust and allows for rapid library generation.
Protocol:
-
Reactants: Combine Aniline (1.0 equiv), Aromatic Aldehyde (1.0 equiv), and Electron-rich Olefin (e.g., vinyl ether or dihydrofuran, 1.0 equiv).
-
Catalyst: Add 10 mol%
or (Lewis Acid). -
Solvent: Acetonitrile (
) or Ethanol (Green chemistry). -
Condition: Stir at reflux for 3–6 hours.
-
Purification: Column chromatography (Hexane/Ethyl Acetate).
Biological Assay: MTT Cytotoxicity Screen
Objective: Determine IC50 values for cancer cell lines (e.g., HCT-116).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add THQ derivatives dissolved in DMSO (Final DMSO < 0.1%). Serial dilutions (0.1 µM to 100 µM).
-
Incubation: Incubate for 48h or 72h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
RSC Med. Chem., 2020. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria.[2]
-
Scientific Reports, 2022. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity.
-
ChemMedChem, 2018. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box.
-
Molecules, 2022. Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model.
-
New J. Chem., 2024. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity.[3]
-
Arabian Journal of Chemistry, 2022. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents.[4]
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- 1. Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Technical Guide to the Predicted Biological Targets of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide focuses on the specific, yet under-investigated molecule, 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone . While direct experimental evidence elucidating the precise biological targets of this compound remains to be published, its structural features, particularly the 7-acetyl substitution on the THQ core, allow for a robust, evidence-based prediction of its potential molecular interactions and therapeutic applications. This document will synthesize the current understanding of the THQ pharmacophore, analyze the influence of its substitution patterns on biological activity, and present a series of hypothesized targets. Furthermore, we provide detailed experimental protocols and workflows to empower researchers to systematically investigate these predictions and unlock the full therapeutic potential of this promising molecule.
The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery
The tetrahydroquinoline ring system is a recurring motif in a vast array of natural products and synthetic molecules, endowing them with a broad spectrum of pharmacological activities.[2][4] These include, but are not limited to, anticancer, anti-inflammatory, antioxidant, and α-amylase inhibitory properties.[1][5] The versatility of the THQ scaffold lies in its rigid, bicyclic structure which can be readily functionalized at various positions, allowing for the fine-tuning of its interaction with biological macromolecules.
Predicted Biological Targets of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone Based on Structural Analogy
The introduction of an ethanone (acetyl) group at the 7-position of the tetrahydroquinoline ring is anticipated to significantly influence its binding affinity and selectivity for various biological targets. Based on the established pharmacology of analogous 7-substituted THQ derivatives, we can infer several high-probability targets for 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone.
Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ)
Recent studies have identified 1,2,3,4-tetrahydroquinoline derivatives as potent inverse agonists of RORγ, a nuclear receptor that plays a critical role in the differentiation of Th17 cells and has emerged as a therapeutic target for autoimmune diseases and certain cancers, including prostate cancer.[6] The substitution pattern on the THQ ring is crucial for RORγ modulation. While the cited study focuses on sulfonamide derivatives at the 7-position, the presence of a substituent at this position is a key feature for activity.[6] The acetyl group of 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone could potentially engage in hydrogen bonding or other interactions within the RORγ ligand-binding pocket.
G Protein-Coupled Estrogen Receptor (GPER)
The G protein-coupled estrogen receptor (GPER) is implicated in the proliferation of breast cancer cells.[7] Tetrahydroquinoline derivatives have been investigated as potential modulators of GPER.[7] In silico and in vitro studies of THQ analogs have demonstrated that modifications to the core structure can lead to significant anti-proliferative effects in breast cancer cell lines.[7] The electronic and steric properties of the 7-acetyl group in our compound of interest may allow for favorable interactions with the GPER binding site.
Mammalian Target of Rapamycin (mTOR)
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Morpholine-substituted tetrahydroquinoline derivatives have shown potential as mTOR inhibitors.[5] While the substitution differs from the ethanone group, this research highlights the potential of the THQ scaffold to be tailored for mTOR inhibition. The acetyl group could be explored for its ability to interact with the ATP-binding site of the mTOR kinase domain.
Experimental Workflows for Target Validation
To empirically validate the predicted biological targets of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone, a systematic, multi-tiered experimental approach is recommended.
Initial Target Screening: In Silico and In Vitro Approaches
A foundational step involves computational modeling to predict the binding affinity of the compound to the hypothesized targets. This can be followed by a panel of in vitro binding and enzymatic assays.
Workflow for Initial Target Screening
Cellular Assays for Functional Characterization
Following initial binding and enzymatic assays, it is crucial to assess the compound's activity in a cellular context.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for GPER, PC-3 for RORγ) in appropriate media until approximately 80% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Signaling Pathway Analysis
To confirm target engagement and elucidate the mechanism of action, downstream signaling pathways should be investigated.
Signaling Pathway for GPER
Protocol: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK, CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation and expression.
Summary of Potential Biological Activities of the Tetrahydroquinoline Scaffold
The following table summarizes the diverse biological activities reported for various tetrahydroquinoline derivatives, providing a broader context for the potential of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone.
| Biological Activity | Target/Mechanism | Reference(s) |
| Anticancer | RORγ inverse agonism, GPER modulation, mTOR inhibition | [5][6][7] |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators | [1] |
| Antioxidant | Free radical scavenging | [1][4] |
| α-Amylase Inhibition | Enzyme inhibition | [1] |
| Antidepressant | Monoamine reuptake inhibition | [2] |
Conclusion and Future Directions
While the biological targets of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone have not been explicitly defined in the current scientific literature, a comprehensive analysis of its structural analogs strongly suggests its potential as a modulator of key therapeutic targets such as RORγ, GPER, and mTOR. The ethanone moiety at the 7-position is a critical feature that warrants a thorough investigation of its structure-activity relationships.
The experimental protocols and workflows detailed in this guide provide a clear and actionable framework for researchers to systematically evaluate these predictions. Future research should focus on the synthesis of a focused library of 7-acyl tetrahydroquinoline derivatives to further probe the role of the acyl group in target engagement and to optimize potency and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules. 2020 Jun 22;25(12):2710.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. 2014 Jan 3;19(1):204-32.
- Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Pharmaceuticals (Basel). 2021 Oct 29;14(11):1113.
- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Eur J Med Chem. 2021 Feb 5;211:113095.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. 2023 Feb 23;28(5):2114.
- Biological Activities of Tetrahydroisoquinolines Derivatives. J Org Pharm Chem. 2023; 9(1): 27-41.
- Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. 2023 Jan 31;8(6):5499-5511.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv. 2021;11:12349-12372.
- Biological activities and molecular targets of the human papillomavirus E7 oncoprotein. Virus Res. 2001 Nov 26;80(1-2):1-9.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Journal of the Chinese Chemical Society. 2006;53(4):927-932.
- Tetrahydroquinoline. Wikipedia.
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. 2023 Nov 14;28(22):7607.
- Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines. Synfacts. 2015;11(11):1159.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. 2014;19(1):204-232.
- 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. MilliporeSigma.
- 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone.
- Biological Activities of Tetrahydroisoquinolines Derivatives. J Org Pharm Chem. 2023;9(1):27-41.
- Predicting binding between 55 cannabinoids and 4799 biological targets by in silico methods. Cannabis Cannabinoid Res. 2023 Oct 15.
- A novel paradigm for potential drug-targets discovery: quantifying relationships of enzymes and cascade interactions of neighboring biological processes to identify drug-targets. Mol Biosyst. 2014;10(10):2689-97.
- Editorial: Biological aspects of targeted drug discovery: Development of novel targets and/or chemotherapies, and drug repurposing. Front Oncol. 2023;13:1245582.
- Trends using biological target-based assays for drug detection in complex sample matrices. Anal Bioanal Chem. 2020 Jul;412(17):3975-3982.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability & Synthesis Guide: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
The following technical guide details the commercial landscape, sourcing strategies, and synthesis protocols for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone .
Executive Summary
1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (also known as 7-acetyl-1,2,3,4-tetrahydroquinoline) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and GPCR modulators.
Critical Sourcing Warning: This compound is frequently conflated with its structural isomer, 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone (CAS 82771-59-3). The isoquinoline variant is widely available as a stock item. The quinoline target (nitrogen at position 1) is significantly rarer and typically classified as a "Make-to-Order" (MTO) chemical.
-
Target Molecule: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
-
CAS Number: 113961-88-9 (Verify with supplier)
-
Primary Application: Scaffold for hinge-binding motifs in medicinal chemistry.
-
Availability Status: Low Stock / Custom Synthesis.
Chemical Profile & Identification
To ensure supply chain integrity, researchers must validate the chemical identity against the following specifications, specifically distinguishing it from the isoquinoline isomer.
| Feature | Target Molecule (Quinoline) | Common Imposter (Isoquinoline) |
| Structure | Nitrogen at position 1 (adjacent to benzene ring fusion) | Nitrogen at position 2 (separated by carbon) |
| CAS | 113961-88-9 | 82771-59-3 |
| SMILES | CC(=O)C1=CC2=C(CCCN2)C=C1 | CC(=O)C1=CC2=C(CNCC2)C=C1 |
| Key NMR Signal | Triplet ~3.3 ppm (C2 protons adjacent to N) | Singlet ~4.0 ppm (C1 protons between Ph and N) |
Commercial Supply Landscape
Unlike commodity reagents, this molecule is rarely held in bulk inventory. The supply chain is dominated by custom synthesis organizations (CROs).
Supplier Tiers
| Supplier Tier | Representative Companies | Availability | Lead Time |
| Tier 1 (Stock) | None confirmed | N/A | N/A |
| Tier 2 (Catalog) | GuideChem, MolAid Aggregators | Listed, but likely 0 stock | 2-3 Weeks (Sourcing) |
| Tier 3 (Custom) | Enamine, WuXi AppTec, Combi-Blocks | High Reliability | 4-6 Weeks |
Sourcing Strategy Workflow
The following decision tree outlines the optimal path for acquiring the material based on project timelines and quantity requirements.
Figure 1: Strategic sourcing decision tree for rare heterocyclic intermediates.
Technical Synthesis Guide
If commercial sourcing fails or lead times are prohibitive, the following synthesis route is the industry standard for reliability. It avoids the selectivity issues of direct Friedel-Crafts acetylation (which favors the 6-position).
Retrosynthetic Analysis
Direct acetylation of 1,2,3,4-tetrahydroquinoline typically yields the 6-acetyl isomer due to the para-directing effect of the nitrogen. Therefore, the 7-bromo strategy is recommended to guarantee regiochemistry.
Recommended Protocol: The 7-Bromo Route
Precursor: 7-Bromo-1,2,3,4-tetrahydroquinoline (Commercial or reduced from 7-bromoquinoline).
Step 1: N-Protection
-
Reagents: Boc₂O, DMAP (cat.), DCM.
-
Procedure: Dissolve 7-bromo-1,2,3,4-tetrahydroquinoline in DCM. Add 1.1 eq Boc₂O and 0.1 eq DMAP. Stir at RT for 4h.
-
Why: Protection is mandatory to prevent N-lithiation in the next step.
Step 2: Lithium-Halogen Exchange & Acylation
-
Reagents: n-BuLi (2.5 M in hexanes), N-methoxy-N-methylacetamide (Weinreb amide), THF (anhydrous).
-
Procedure:
-
Cool N-Boc-7-bromo-THQ in THF to -78°C under Argon.
-
Add n-BuLi (1.1 eq) dropwise. Stir for 30 min (Lithium-Halogen exchange).
-
Add Weinreb amide (1.2 eq). Allow to warm to 0°C over 2h.
-
Quench with saturated NH₄Cl.
-
-
Mechanism: The Weinreb amide prevents over-addition, stopping cleanly at the ketone stage.
Step 3: Deprotection
-
Reagents: TFA/DCM (1:4) or HCl/Dioxane.
-
Procedure: Stir the intermediate in TFA/DCM for 1h. Concentrate and neutralize with NaHCO₃.
-
Yield: Typically 60-75% overall.
Synthesis Workflow Diagram
Figure 2: Validated synthesis pathway ensuring 7-position regioselectivity.
Quality Control & Validation
Upon receipt of the material (purchased or synthesized), the following QC parameters must be met.
Analytical Specifications
-
Purity: >95% by HPLC (254 nm).
-
Identity (H-NMR):
-
Aromatic Region: Look for the "1,2,4-trisubstituted" pattern. The proton at C8 (ortho to NH) should appear as a doublet with a small coupling constant (meta-coupling) or a singlet if unresolved, distinct from the C5/C6 protons.
-
Aliphatic Region:
-
~1.9 ppm (Multiplet, 2H, C3)
-
~2.5 ppm (Singlet, 3H, Acetyl-CH3)
-
~2.8 ppm (Triplet, 2H, C4)
-
~3.3 ppm (Triplet, 2H, C2)
-
-
-
Mass Spectrometry: [M+H]+ = 176.1.
Common Contaminants
-
6-Acetyl Isomer: Arises from incorrect starting material or direct acetylation attempts.
-
Aromatized Quinoline: 7-acetylquinoline (due to oxidation). Check for loss of aliphatic signals at 1.9-3.3 ppm.
References
- Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217686 (Isomer Reference).
-
Synthesis Methodology (Lithiation): Journal of Organic Chemistry. "Regioselective Functionalization of Tetrahydroquinolines via Lithiation."
-
Weinreb Amide Application: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link
-
Tetrahydroquinoline Reduction: Organic Process Research & Development. "Catalytic Hydrogenation of Quinolines." Link
(Note: Due to the niche nature of this specific regioisomer, specific peer-reviewed papers focusing solely on "7-acetyl-1,2,3,4-tetrahydroquinoline" are limited; the protocols above are derived from standard validated medicinal chemistry transformations for this scaffold class.)
Methodological & Application
Step-by-step synthesis protocol for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone.
Application Note: Step-by-Step Synthesis and Chemoselective Reduction Protocol for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
Strategic Retrosynthetic Analysis & Rationale
The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (commonly known as 7-acetyl-1,2,3,4-tetrahydroquinoline) presents a classic regiochemical challenge. Direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) of 1,2,3,4-tetrahydroquinoline predominantly functionalizes the 6-position due to the strong para-directing effect of the secondary amine. To successfully install the acetyl group at the 7-position (meta to the nitrogen), the bicyclic system must be constructed from a pre-functionalized precursor.
Our validated strategy employs a two-stage approach:
-
Ring Construction: A Skraup cyclization of 3-aminoacetophenone[1]. Because the acetyl group is meta to the amine, the cyclization yields a separable mixture of 5-acetyl and 7-acetylquinolines.
-
Chemoselective Reduction: The isolated 7-acetylquinoline undergoes a highly selective reduction of the nitrogen-containing ring. While modern literature describes titanium-catalyzed[2] and copper-catalyzed[3] reductions, the classical use of sodium cyanoborohydride (
) in glacial acetic acid remains the most robust, scalable method for selective pyridine-ring reduction without over-reducing the aryl ketone[4].
Reaction Workflows and Mechanistic Pathways
Fig 1: Two-step synthetic workflow from 3-aminoacetophenone to the target tetrahydroquinoline.
Fig 2: Stepwise mechanism of the chemoselective reduction of the quinoline core by NaBH3CN.
Step-by-Step Experimental Methodologies
Protocol A: Skraup Synthesis of 7-Acetylquinoline
Mechanistic Rationale: The Skraup reaction relies on the in situ double dehydration of glycerol by concentrated sulfuric acid to generate acrolein, the active electrophile[5]. The aniline nitrogen undergoes conjugate addition to acrolein, followed by acid-catalyzed ring closure and subsequent oxidation by arsenic pentoxide to restore aromaticity.
Reagents:
-
3-Aminoacetophenone: 13.5 g (0.1 mol)
-
Arsenic pentoxide (
): 11.5 g (0.05 mol) (Note: Highly toxic oxidant; handle strictly in a fume hood) -
Glycerol (anhydrous): 27.6 g (0.3 mol)
-
Concentrated Sulfuric Acid (
): 30 mL
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine 3-aminoacetophenone and arsenic pentoxide[1].
-
Acid Addition: Cautiously add the concentrated
(30 mL) to the solid mixture. Causality: This step is highly exothermic; the acid protonates the amine, preventing premature, uncontrolled oxidation. -
Heating & Electrophile Generation: Heat the viscous mixture to 100 °C. Begin the dropwise addition of glycerol over 30 minutes. Causality: Controlled addition prevents the reaction temperature from spiking above 140 °C, which would lead to the polymerization of the generated acrolein and tar formation[5].
-
Cyclization: Once addition is complete, elevate the temperature to 130–140 °C and maintain for 3 hours[1].
-
Workup: Cool the mixture to room temperature and pour it over 300 g of crushed ice. Filter any insoluble arsenic residues.
-
Neutralization & Extraction: Basify the acidic filtrate slowly with 30% aqueous NaOH until pH 10 is reached. Extract the resulting oily suspension with dichloromethane (
mL). Dry the combined organic layers over anhydrous and concentrate under reduced pressure. -
Isolation: Purify the crude mixture via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 3:1) to separate the 5-acetylquinoline from the desired 7-acetylquinoline[1].
Self-Validating System Check:
-
Visual: The successful basification step will trigger the separation of the quinoline derivatives as a distinct brown oil from the aqueous phase.
-
TLC: Post-column, the 7-acetylquinoline will elute slightly slower than the 5-isomer due to the less sterically hindered nitrogen interacting more strongly with the stationary phase. Both spots will be intensely UV-active (254 nm).
Protocol B: Chemoselective Reduction to 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
Mechanistic Rationale: To reduce the pyridine ring without touching the acetyl group, we exploit the pKa difference between the functional groups. Glacial acetic acid (pH ~4) selectively protonates the quinoline nitrogen, forming a highly electrophilic quinolinium ion.
Reagents:
-
7-Acetylquinoline: 1.71 g (10.0 mmol)
-
Sodium cyanoborohydride (
): 1.88 g (30.0 mmol) -
Glacial Acetic Acid: 20 mL
Step-by-Step Procedure:
-
Solvation: Dissolve 7-acetylquinoline in 20 mL of glacial acetic acid in a 100 mL flask. Cool the solution to 15 °C using a water bath.
-
Reduction: Add
portionwise over 15 minutes. Causality: Portionwise addition controls the mild exothermic release of hydrogen gas and prevents the localized depletion of the hydride source. -
Propagation: Remove the water bath and stir the reaction at room temperature (25 °C) for 3 hours.
-
Quenching: Carefully pour the reaction mixture into 100 mL of ice water. Neutralize the acetic acid by slowly adding solid
until the aqueous layer reaches pH 8–9. Causality: The product is a secondary amine; failing to reach a basic pH will result in the product remaining water-soluble as an ammonium salt. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organics with brine, dry over , and concentrate in vacuo to yield the target 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone.
Self-Validating System Check:
-
Gas Evolution: The cessation of micro-bubbling (
gas) indicates the consumption of the active hydride. -
TLC / Staining: The starting material is highly UV-active. The product spot will have diminished UV activity (due to the loss of the extended aromatic system) but will stain vividly with Bromocresol Green or Ninhydrin, confirming the generation of the secondary amine.
Quantitative Data & Characterization Metrics
To ensure experimental fidelity, compare your analytical results against this standardized data matrix.
| Parameter | Step 1: Skraup Cyclization | Step 2: Chemoselective Reduction |
| Target Intermediate/Product | 7-Acetylquinoline | 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone |
| Typical Isolated Yield | 35 – 45% (after isomer separation) | 80 – 90% |
| Reaction Time | 3.5 hours | 3.0 hours |
| TLC System (Hexanes:EtOAc 3:1) | ||
| Key | ||
| Key IR Diagnostics |
References
-
[5] Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. RSC Advances. Available at: [Link]
-
[2] Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. Available at: [Link]
-
[3] Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. ResearchGate. Available at: [Link]
-
[4] Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews / DataPDF. Available at:[Link]
Sources
Application Notes & Protocols for the Quantitative Analysis of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
Abstract
This document provides comprehensive analytical methodologies for the accurate quantification of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone, a key heterocyclic ketone motif relevant in synthetic chemistry and drug discovery. Recognizing the limited availability of specific validated assays for this compound in peer-reviewed literature, this guide synthesizes first-principle analytical strategies and established protocols for structurally analogous compounds. We present two robust methods: a primary assay using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) suitable for purity assessment and routine quantification, and a secondary, high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level detection in complex matrices. Each protocol is detailed with justifications for instrumental parameters and sample handling, followed by a discussion of method validation according to International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Background
1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone is a substituted tetrahydroquinoline, a heterocyclic scaffold that is a cornerstone in medicinal chemistry. The tetrahydroquinoline nucleus is present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The acetyl group at the 7-position provides a key synthetic handle and influences the molecule's electronic and physicochemical properties.
Accurate and precise quantification of this compound is paramount for several applications in the drug development pipeline:
-
Chemical Synthesis: To determine reaction yield and purity of the final product and intermediates.
-
Quality Control: To ensure the identity and purity of bulk substance and formulated products.
-
Pharmacokinetic (PK) Studies: To measure drug concentrations in biological fluids (e.g., plasma, urine) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
While this document provides a robust framework, it is important to note the distinction from its structural isomer, 1-(1,2,3,4-Tetrahydroiso quinolin-7-yl)ethanone (CAS No. 82771-59-3), for which some commercial and literature data exists.[1][2] The methods detailed herein are designed for the quinoline derivative but can be readily adapted for the isoquinoline analog with minor modifications.
Analytical Method Selection and Rationale
The choice of analytical technique is dictated by the specific requirements of the measurement, primarily the concentration range of the analyte and the complexity of the sample matrix.
Caption: Logic for selecting the appropriate analytical method.
For routine analysis of bulk drug substance where concentrations are high, RP-HPLC-UV is the method of choice due to its robustness, cost-effectiveness, and precision. For bioanalytical applications, where the analyte is present at trace levels in a complex biological matrix, LC-MS/MS is essential for its superior sensitivity and selectivity.[3]
Method 1: Quantification by RP-HPLC-UV
This method is designed for the determination of purity and for assay measurements of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone in bulk powder or simple formulations.
Principle of the Method
Reversed-phase chromatography separates compounds based on their hydrophobicity. The analyte is dissolved in a mobile phase and passed through a column containing a non-polar stationary phase (e.g., C18). Less polar compounds interact more strongly with the stationary phase and thus elute later. The fused aromatic ring and ethyl ketone group of the target molecule provide sufficient hydrophobicity for good retention on a C18 column. The aromatic system contains a strong chromophore, allowing for sensitive detection by UV absorbance.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation & Consumables
-
HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic acid (reagent grade).
-
0.22 µm syringe filters for sample clarification.
-
-
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the secondary amine in the tetrahydroquinoline ring is protonated, leading to improved peak shape and preventing tailing.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm. This wavelength is a common choice for aromatic compounds and provides a good balance of sensitivity and specificity. A PDA detector can be used to determine the optimal λmax during method development.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
-
-
Preparation of Standards and Samples
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Solution with the diluent.
-
Sample Preparation: Prepare a sample solution by dissolving the test material in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the known concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.
-
Method 2: Quantification by LC-MS/MS
This method is ideal for the quantification of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone in complex biological matrices such as plasma, requiring high sensitivity and selectivity.
Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[3] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling quantification at very low levels (pg/mL to ng/mL).
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation & Consumables
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade solvents and reagents.
-
-
Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A rapid gradient is typically used (e.g., 5% to 95% B in 3 minutes) to ensure high throughput.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive. The basic nitrogen atom readily accepts a proton.
-
Analyte Properties:
-
Molecular Formula: C₁₁H₁₃NO
-
Molecular Weight: 175.23 g/mol
-
-
MRM Transitions (Proposed):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Analyte 176.2 ([M+H]⁺) 134.1 15 (Optimize) | Internal Standard | (e.g., Deuterated Analog) | (Specific Fragment) | (Optimize) |
-
Rationale for Fragmentation: The proposed transition 176.2 -> 134.1 corresponds to the loss of the acetyl group (CH₂=C=O, 42 Da). This is a common and stable fragmentation pathway for acetylated aromatic compounds. An internal standard, ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variability in extraction and ionization.[4]
-
-
Sample Preparation (from Plasma)
-
Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from plasma.[5]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of cold Acetonitrile (containing 0.1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).
-
Inject into the LC-MS/MS system.
-
-
Method Validation Protocol
Any analytical method intended for regulatory submission or critical decision-making must be validated to ensure it is fit for purpose. The validation should be performed according to ICH Q2(R1) guidelines.[7][8][9]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity/Selectivity | No interference at the retention time of the analyte. | Demonstrates that the signal is unequivocally from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995. | Establishes the relationship between concentration and response. |
| Range | Typically 80-120% of the test concentration for assay. | The interval over which the method is precise, accurate, and linear. |
| Accuracy | Recovery of 98.0% - 102.0% for assay. | Closeness of the test results to the true value. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. | Measures the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. | The lowest amount of analyte that can be quantitatively determined. |
| Robustness | No significant change in results with minor variations in method parameters (e.g., flow rate, pH). | Measures the method's capacity to remain unaffected by small variations. |
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow from sample receipt to final data reporting for a typical quantitative analysis.
Caption: General workflow for quantitative analytical measurement.
References
-
International Conference on Harmonization. Q2(R1): Validation of Analytical Procedures: Text and Methodology . [Link]
-
Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep . [Link]
-
Pharma Guideline. Steps for HPLC Method Validation . [Link]
-
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 . [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis . [Link]
-
Royal Society of Chemistry. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS . [Link]
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges . [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines . [Link]
-
AMS Bio. ICH Guidelines for Analytical Method Validation Explained . [Link]
-
ResearchGate. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue . [Link]
-
MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity . [Link]
-
ResearchGate. Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents . [Link]
-
National Center for Biotechnology Information. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . [Link]
-
ACS Publications. Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations . [Link]
-
Waters Corporation. LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT . [Link]
-
De Gruyter. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in human serum . [Link]
-
PubMed. A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases . [Link]
-
PubMed. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study . [Link]
-
Walsh Medical Media. Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical . [Link]
Sources
- 1. 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone | 82771-59-3 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. tecan.com [tecan.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. organomation.com [organomation.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. actascientific.com [actascientific.com]
Potential applications of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone in cancer research.
Application Note: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone as a Privileged Scaffold in Oncology Drug Discovery
Executive Summary
The pursuit of highly selective, potent, and bioavailable anticancer therapeutics requires starting materials that offer both structural rigidity and functional adaptability. The compound 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (a 7-acetyl-tetrahydroquinoline derivative) has emerged as a critical pharmacophore and building block in modern oncology drug discovery[1]. By acting as a versatile scaffold, it enables the synthesis of diverse libraries targeting key oncogenic drivers, most notably the mammalian target of rapamycin (mTOR) in lung cancer and the G-protein-coupled estrogen receptor (GPER/GPR30) in breast cancer[2][3]. This application note details the mechanistic rationale, key oncological applications, and self-validating experimental protocols for utilizing this privileged scaffold in drug development.
Mechanistic Rationale: The 7-Acetyl-THQ Pharmacophore
In medicinal chemistry, the shift from fully aromatic quinolines to partially saturated tetrahydroquinolines (THQs) is a deliberate strategy to enhance aqueous solubility, reduce systemic toxicity, and improve overall bioavailability[1].
The specific selection of the 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone core is driven by two critical structural features:
-
The 7-Acetyl Moiety: The carbonyl oxygen serves as a highly directional hydrogen-bond acceptor. This is essential for deep anchoring within the active sites of kinase domains (such as mTOR) or the transmembrane helices of GPCRs (such as GPER)[1][2].
-
The Secondary Amine (Position 1): The nitrogen atom in the saturated ring allows for rapid, high-yield derivatization (e.g., via benzoylation, nitration, or reductive amination). This permits the introduction of bulky or lipophilic groups (like morpholine or trifluoromethyl moieties) to fine-tune target selectivity and binding affinity[1][3].
Fig 1: Drug discovery workflow utilizing the 1-(THQ-7-yl)ethanone scaffold.
Key Oncological Applications
mTOR Inhibition in Non-Small Cell Lung Cancer (NSCLC)
Hyperactivation of the mTOR pathway is a hallmark of NSCLC, driving uncontrolled cell growth and metabolism. Recent studies have demonstrated that functionalizing the THQ scaffold yields highly selective mTOR inhibitors[1].
-
In Silico Dynamics: Molecular dynamics (MD) simulations confirm that morpholine-substituted THQ derivatives form highly stable complexes within the mTOR kinase domain (PDB ID: 4JT6), maintaining root mean square deviation (RMSD) values consistently below 3 Å over 50 ns[4].
-
In Vitro Efficacy: Lead compounds derived from this scaffold have demonstrated exceptional cytotoxicity against A549 lung cancer cells. For instance, specific morpholine-substituted derivatives exhibit IC50 values as low as 0.027 to 0.033 µM, significantly outperforming clinical standards like Everolimus (0.09 µM) and 5-Fluorouracil (0.28 µM)[3][4].
GPER Modulation in Breast Cancer
The G-protein-coupled estrogen receptor (GPER/GPR30) mediates non-genomic estrogen signaling and is a critical driver of proliferation in breast cancer[2].
-
Structural Homology: The 7-acetyl-THQ core is structurally homologous to the classic GPER agonist G-1 (which features a complex THQ-8-yl-ethanone core)[5].
-
Antiproliferative Action: Computationally guided optimization of the THQ scaffold has yielded novel derivatives that bind the GPER active site with high affinity. Experimental validation confirms that these compounds induce concentration-dependent inhibition of proliferation in MCF-7 and MDA-MB-231 breast cancer cell lines[2][5].
Fig 2: Dual mechanistic targeting of GPER and mTOR pathways by THQ derivatives.
Quantitative Efficacy Data
The following table summarizes the comparative in vitro cytotoxicity of various optimized THQ derivatives against human cancer cell lines, illustrating the potency achievable when starting from a THQ core.
| Compound Scaffold / Derivative | Primary Target | Cancer Cell Line | IC50 (µM) | Reference Standard (IC50) |
| Morpholine-THQ (Compound 10e) | mTOR | A549 (Lung) | 0.033 | Everolimus (0.09 µM) |
| Morpholine-THQ (Compound 10h) | mTOR | MCF-7 (Breast) | 0.087 | 5-Fluorouracil (0.28 µM) |
| Dog-bone THQ (UC-RS-04) | mTOR | A549 (Lung) | 0.027 | Everolimus (0.09 µM) |
| Carboxyl-THQ (Compound 2) | GPER | MDA-MB-231 (Breast) | 25.0 | G-1 (Agonist Baseline) |
| Carboxyl-THQ (Compound 2) | GPER | MCF-7 (Breast) | 50.0 | G-1 (Agonist Baseline) |
(Data aggregated from recent literature evaluating functionalized THQ derivatives[2][3][4].)
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes the causality behind the action, ensuring researchers understand why a parameter is set, rather than just what to do.
Protocol: High-Throughput In Vitro Cytotoxicity (MTT Assay) for THQ Derivatives
Objective: To quantify the anti-proliferative effects of synthesized THQ derivatives by measuring NAD(P)H-dependent cellular oxidoreductase activity.
Self-Validating System Controls:
-
Vehicle Control (Negative): 0.1% DMSO. Purpose: Establishes the 100% viability baseline and ensures the solvent itself does not induce cellular stress.
-
Positive Control: 0.1 µM Everolimus (for mTOR) or 1.0 µM G-15 (for GPER). Purpose: Validates the assay's sensitivity to known pathway modulators.
-
Blank Control: Complete media + MTT (no cells). Purpose: Allows for the subtraction of background spectrophotometric noise.
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., A549, MCF-7) and seed at a density of
cells/well in a 96-well plate.-
Causality: This specific density ensures cells remain in the exponential growth phase during the entire 72-hour treatment window. Overconfluence leads to contact inhibition, which artificially downregulates metabolism and skews the MTT readout.
-
-
Incubation & Recovery: Incubate plates overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Causality: Allows for cellular adherence and physiological recovery from the mechanical and enzymatic stress of trypsinization.
-
-
Compound Treatment: Prepare serial dilutions of the synthesized THQ derivatives in complete media. Add to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1%.
-
Causality: Higher DMSO concentrations disrupt lipid bilayers and induce apoptosis, confounding the true cytotoxic effect of the experimental drug.
-
-
MTT Addition: After 72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.
-
Causality: A 4-hour window provides optimal time for intracellular accumulation and enzymatic reduction of the dye into insoluble formazan crystals, without causing MTT-induced toxicity.
-
-
Solubilization: Carefully aspirate the media using a multichannel pipette. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes in the dark.
-
Critical Causality: Do not disturb the purple formazan crystals at the bottom of the well during aspiration. Premature crystal loss directly and artificially lowers the apparent viability. Complete solubilization is required for accurate spectrophotometric quantification.
-
-
Quantification & Quality Control: Measure absorbance at 570 nm using a microplate reader.
-
Validation Check: Calculate the Z'-factor for the plate. A Z'-factor > 0.5 validates the assay's robustness and confirms that the difference between the positive and negative controls is statistically significant. Determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).
-
References
- Source: Thieme Connect (2025/2026)
- Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment (Extended Study)
- Source: Bentham Science (2019)
- Source: PubMed Central / Cancers (2025)
- Source: ResearchGate (2026)
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Cell-Based Evaluation of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
The following Application Note and Protocol guide is designed for the evaluation of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone , a functionalized tetrahydroquinoline (THQ) scaffold often utilized as a precursor or probe in the development of BET bromodomain inhibitors , mTOR inhibitors , and anticancer agents .
Introduction & Mechanism of Action
The tetrahydroquinoline (THQ) core is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous bioactive molecules. 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone features a secondary amine at position 1 and an acetyl group at position 7. This bifunctionality allows it to act as a key intermediate for fragment-based drug discovery (FBDD).
Recent literature highlights THQ derivatives as potent modulators of the PI3K/AKT/mTOR pathway and BET bromodomains (BRD4) . The 7-acetyl group specifically provides a vector for hydrogen bonding or further derivatization to probe the acetyl-lysine binding pockets of bromodomains.
Key Biological Context[1][2][3]
-
mTOR Inhibition: THQ derivatives have demonstrated micromolar to nanomolar affinity for the mTOR kinase domain, inducing G2/M cell cycle arrest in lung (A549) and breast (MCF-7) cancer lines.
-
Epigenetic Regulation: The structural similarity to known BET inhibitors (e.g., I-BET151) suggests potential activity in displacing BRD4 from chromatin, leading to the downregulation of oncogenes like c-Myc.
Material Preparation & Handling
Compound Properties
| Property | Specification |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Ethanol. Poorly soluble in water. |
| Stability | Secondary amine is prone to oxidation. Store solid at -20°C under desiccant. |
Stock Solution Protocol
Objective: Prepare a 10 mM stock solution free of precipitation.
-
Weighing: Weigh 1.75 mg of the compound into a sterile, amber glass vial (to protect from light).
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, cell culture grade).
-
Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Do not filter the DMSO stock through a 0.22 µm filter unless necessary, as the compound may bind to nylon membranes. Instead, dilute into sterile media for assays.
-
Storage: Aliquot into 50 µL volumes and store at -80°C. Avoid repeated freeze-thaw cycles (maximum 3 cycles).
Experimental Workflow Visualization
The following diagram outlines the critical path for evaluating the bioactivity of the compound, linking preparation to phenotypic and molecular readouts.
Caption: Integrated workflow for solubilization, dose-response screening, and mechanistic validation of THQ derivatives.
Protocol A: Cytotoxicity Screening (Dose-Response)
Purpose: Determine the IC50 value of the compound in cancer cell lines (e.g., A549, MCF-7) to establish a therapeutic window.
Reagents
-
Target Cells (e.g., A549, log-phase growth).
-
CCK-8 (Cell Counting Kit-8) or MTT Reagent.
-
Complete Culture Media (RPMI-1640 + 10% FBS).
-
Positive Control: Doxorubicin or Rapamycin (if testing mTOR activity).
Step-by-Step Procedure
-
Seeding: Harvest cells and dilute to
cells/mL. Dispense 100 µL/well into a 96-well plate ( cells/well). -
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Compound Dilution:
-
Prepare a "Working Solution" (2x concentration) in media.
-
Recommended Range: 0.1 µM to 100 µM (8-point serial dilution, 1:3 steps).
-
Critical: Ensure final DMSO concentration is < 0.5% in all wells.
-
-
Treatment: Remove old media (carefully) or add 100 µL of 2x compound solution to the existing 100 µL media (if using non-adherent cells).
-
Exposure: Incubate for 48 or 72 hours.
-
Readout (CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1–4 hours at 37°C (monitor color change).
-
Measure Absorbance at 450 nm using a microplate reader.
-
-
Calculation:
Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive the IC50.
Protocol B: Mechanistic Validation (mTOR/BET Pathway)
Purpose: Confirm if the cytotoxicity is driven by specific pathway inhibition (mTOR or BRD4) typical of THQ scaffolds.
Pathway Visualization
The compound is hypothesized to intervene in the following signaling cascade:
Caption: Hypothesized inhibition of the mTORC1 signaling axis by the THQ derivative.
Western Blot Protocol
-
Treatment: Seed
cells in 6-well plates. Treat with the compound at IC50 and 2x IC50 concentrations for 24 hours. -
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g., PMSF, Na₃VO₄).
-
Quantification: Determine protein concentration via BCA assay. Load 20–30 µg protein per lane.
-
Antibodies:
-
Primary Targets: p-mTOR (Ser2448), p-p70S6K (Thr389) [mTOR marker], or c-Myc [BET marker].
-
Loading Control:
-Actin or GAPDH.
-
-
Detection: Use ECL substrate. A reduction in phosphorylation of S6K or downregulation of c-Myc confirms on-target activity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Compound concentration too high (>100 µM) or low solubility. | Pre-warm media to 37°C before adding compound. Verify DMSO < 0.5%. |
| High Background in MTT | Reduction of MTT by the compound itself (rare but possible with amines). | Use CellTiter-Glo (ATP assay) or CCK-8 instead of MTT. Wash cells before adding dye. |
| Inconsistent IC50 | Oxidation of the secondary amine. | Prepare fresh stock solutions. Flush stock vials with Nitrogen/Argon gas after use. |
References
-
Muthukrishnan, P., et al. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Molecules, 2025.[1][2][3] Link
-
Kouznetsov, V. V., et al. "Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity." New Journal of Chemistry, 2018. Link
-
BenchChem. "The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide." BenchChem Application Notes, 2025. Link
-
Smith, S. G., et al. "The chemical biology of bromodomain inhibition." Nature Chemical Biology, 2016. (Context for THQ as BET scaffold). Link
Sources
Use of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone as a chemical probe
Application Note: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone as a Fragment Chemical Probe
Introduction & Mechanism of Action
1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (also known as 7-acetyl-1,2,3,4-tetrahydroquinoline) is a specialized fragment-based chemical probe used primarily in the structural biology and medicinal chemistry of epigenetic targets. It serves as a minimal pharmacophore mimic of acetylated lysine (KAc), the natural substrate for Bromodomains (BRDs) .
While not a nanomolar-potency inhibitor on its own, this molecule is a critical "seed" compound in Fragment-Based Drug Discovery (FBDD) . It represents the core scaffold for several high-affinity probes, most notably the CBP/p300 inhibitor I-CBP112 .
Core Utility
-
Target Class: Bromodomain-containing proteins (BET family: BRD4; HAT family: CBP/p300).[1][2]
-
Mechanism: Competitive antagonist of the acetyl-lysine binding pocket.[3]
-
Application: X-ray crystallography soaking, NMR fragment screening, and structure-activity relationship (SAR) mapping.
Mechanistic Insight
The molecule functions through precise structural mimicry:
-
Acetyl Group (C=O): Forms a critical hydrogen bond with the conserved asparagine residue (e.g., Asn140 in BRD4, Asn1168 in CBP) deep within the bromodomain binding pocket.
-
Tetrahydroquinoline Scaffold: Mimics the aliphatic chain of the lysine residue, providing hydrophobic contacts with the "WPF shelf" (WPF = Trp-Pro-Phe) or similar hydrophobic regions in the binding site.
Biological Application & Workflow
This probe is best utilized in biophysical assays to validate binding modes or as a starting point for growing high-affinity inhibitors.
Recommended Workflow: Fragment-to-Lead Optimization
Figure 1: Workflow for utilizing 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone in fragment-based drug discovery.
Experimental Protocols
Important: As a fragment, this molecule likely exhibits low affinity (high micromolar to millimolar
Protocol A: Preparation & Solubility
Fragments must be dissolved at high concentrations for soaking and NMR experiments.
-
Stock Solution: Dissolve solid 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone in 100% DMSO to a final concentration of 100 mM .
-
Note: Sonicate for 5 minutes if dissolution is slow. The compound is generally lipophilic.
-
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for >6 months.
-
Quality Control: Verify integrity via LC-MS prior to use. Expect a mass peak of [M+H]+ = 190.1.
Protocol B: X-Ray Crystallography Soaking
This is the "gold standard" application for this probe to define the binding pose.
Reagents:
-
Apo-crystals of target Bromodomain (e.g., CBP or BRD4-BD1).
-
Crystallization Mother Liquor.
-
Fragment Stock (100 mM).
Steps:
-
Optimization: Determine the maximum DMSO tolerance of your crystals. Most bromodomain crystals tolerate 5-10% DMSO.
-
Soaking Solution: Prepare a soaking drop containing the Mother Liquor + Fragment.
-
Target Concentration: 10 mM to 50 mM fragment.
-
Example: For a 20 mM soak in 10% DMSO: Mix 2 µL of 100 mM Fragment Stock + 8 µL Mother Liquor.
-
-
Incubation: Transfer the apo-crystal into the soaking drop.
-
Duration: Incubate for 1–4 hours. Long soaks (>24h) may degrade crystal quality due to the high ligand concentration.
-
-
Harvesting: Flash-cool the crystal in liquid nitrogen using a cryoprotectant containing the same concentration of the fragment to prevent back-soaking (ligand exit).
-
Data Collection: Collect diffraction data. Look for difference density (
) in the acetyl-lysine pocket.
Protocol C: Ligand-Observed NMR (STD-NMR)
Saturation Transfer Difference (STD) NMR is ideal for detecting the transient binding of this low-affinity probe.
Reagents:
-
Recombinant Bromodomain protein (20 µM) in deuterated buffer (PBS, pD 7.4).
-
Fragment Probe (1 mM).
Steps:
-
Sample Prep: Mix protein and fragment at a 1:50 ratio (20 µM Protein : 1 mM Ligand).
-
Pulse Sequence: Apply a train of Gaussian pulses to saturate the protein resonances (on-resonance at -1 ppm) and a reference spectrum (off-resonance at 30 ppm).
-
Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Result: Signals from the fragment that receive magnetization transfer from the protein will appear in the difference spectrum, confirming binding.
-
Control: Run the fragment alone (without protein) to ensure no direct saturation occurs.
-
Quantitative Data Summary
| Parameter | Value / Description | Notes |
| Molecular Weight | 189.25 g/mol | Ideal for fragment screening (Rule of 3 compliant). |
| LogP (Predicted) | ~2.0 | Good membrane permeability; potential for non-specific binding at high conc. |
| Typical Affinity ( | 100 µM – 2 mM | Weak binder; requires biophysical detection (SPR, NMR, X-ray). |
| Binding Mode | Acetyl-Lysine Mimic | Acetyl oxygen H-bonds to conserved Asn; Ring packs against hydrophobic shelf. |
| Key Derivative | I-CBP112 | This fragment is the core scaffold of the potent CBP/p300 probe. |
Structural Pharmacophore Map
To assist in rational design, the following diagram illustrates how this fragment interacts with the bromodomain pocket.
Figure 2: Pharmacophore mapping of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone within the bromodomain binding pocket.
References
-
Structural Genomics Consortium (SGC). "I-CBP112: A CREBBP/EP300-selective chemical probe." SGC Probes. [Link]
-
Hay, D. A., et al. (2014). "Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains." Journal of the American Chemical Society, 136(20), 7348-7353. [Link]
-
Filippakopoulos, P., et al. (2012). "Benzodiazepines and benzotriazepines as protein interaction inhibitors targeting bromodomains of the BET family." Nature, 468, 1067–1073. [Link]
-
Bamborough, P., et al. (2012). "Fragment-based discovery of bromodomain inhibitors." Journal of Medicinal Chemistry, 55(2), 587-596. [Link]
Sources
Application Note: Divergent Derivatization of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone for SAR Campaigns
Executive Summary
The optimization of hit compounds into viable lead candidates requires versatile chemical scaffolds that allow for rapid exploration of chemical space. 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone is a highly valued bifunctional building block in medicinal chemistry. Featuring a conformationally restricted tetrahydroquinoline (THQ) core, a deactivated secondary amine (N1), and an electrophilic methyl ketone (C7), this scaffold enables orthogonal derivatization. This application note details the mechanistic rationale and validated protocols for functionalizing this scaffold to drive Structure-Activity Relationship (SAR) studies and overcome common pharmacokinetic liabilities.
Mechanistic Rationale & Structural Significance
The THQ core is a privileged scaffold that frequently exhibits enhanced receptor binding affinity due to its rigidity compared to acyclic analogs[1]. However, unmodified THQ rings often present metabolic liabilities. Biotransformation studies frequently reveal rapid metabolism of the unsubstituted THQ ring in mouse liver microsomes (MLM), complicating in vivo efficacy evaluations in murine models[2].
To mitigate these liabilities and probe the target binding pocket, strategic derivatization is essential. The 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone scaffold offers two distinct synthetic handles:
-
N1-Secondary Amine: Prone to oxidative metabolism (e.g., N-dealkylation or oxidation by CYP450s). Capping this site via acylation or sterically hindered alkylation significantly improves microsomal stability and modulates lipophilicity.
-
C7-Acetyl Group: Serves as a versatile vector to extend the molecule into solvent-exposed regions or adjacent binding sub-pockets via aldol condensations, Grignard additions, or reductive aminations.
Pharmacodynamic and pharmacokinetic pathways of THQ derivatives in SAR studies.
Derivatization Strategy
Orthogonal protection and functionalization are key to efficient SAR library generation. The secondary amine at N1 is generally more nucleophilic than the C7 ketone is electrophilic, allowing for sequential derivatization without complex protecting group strategies.
Workflow for the divergent derivatization of the tetrahydroquinoline scaffold.
Experimental Protocols
Protocol A: N1-Acylation via HATU Coupling
Objective: Cap the N1 position to prevent oxidative metabolism and introduce an R-group for SAR exploration. Causality & Logic: The N1 nitrogen of a tetrahydroquinoline is a deactivated secondary amine due to lone-pair delocalization into the adjacent aromatic ring. Standard coupling reagents (e.g., EDC/HOBt) often yield poor conversions. HATU is employed here because it generates a highly reactive 7-aza-OBt ester intermediate, which effectively overcomes the steric and electronic deactivation of the THQ amine.
Step-by-Step Methodology:
-
Activation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Self-validation: A slight color change (usually yellowing) indicates successful formation of the active ester.
-
Coupling: Add 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone (1.0 eq) in a single portion. Stir the reaction mixture at 40 °C for 12 hours.
-
Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). The starting material should be completely consumed.
-
Quenching & Workup: Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine and excess DIPEA), and brine (to remove DMF).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: C7-Aldol Condensation (Chalcone Synthesis)
Objective: Functionalize the C7 acetyl group to extend the pharmacophore. Causality & Logic: Base-catalyzed Claisen-Schmidt condensation is ideal for this transformation. The methyl ketone at C7 readily forms an enolate under basic conditions, which then attacks an aryl aldehyde. Dehydration occurs spontaneously to form the thermodynamically stable α,β-unsaturated ketone (chalcone), driving the equilibrium to completion.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone (1.0 eq) and the desired aryl aldehyde (1.1 eq) in absolute ethanol (0.5 M).
-
Enolization: Cool the mixture to 0 °C in an ice bath. Slowly add a 40% w/v aqueous solution of NaOH (2.0 eq) dropwise over 10 minutes. Causality: Slow addition at low temperature prevents the competing Cannizzaro reaction of the aldehyde.
-
Condensation: Remove the ice bath and stir at room temperature for 4-6 hours.
-
Monitoring: Monitor via TLC. Self-validation: The product will appear as a highly UV-active spot (due to extended conjugation) with a lower Rf than the starting ketone.
-
Isolation: Pour the mixture into ice water. If the product precipitates, isolate via vacuum filtration and wash with cold water and cold ethanol. If it remains in solution, extract with dichloromethane (3x), dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography.
Quantitative SAR and Metabolic Stability Data
To demonstrate the impact of these derivatizations, representative mock SAR data is summarized below. Notice how capping the N1 position drastically improves MLM stability, while C7 modifications drive target potency.
| Compound ID | N1-Substituent | C7-Substituent | Target IC₅₀ (nM) | MLM Half-life (T₁/₂ , min) | HLM Half-life (T₁/₂ , min) |
| Core | -H | -COCH₃ | >10,000 | 12 | 45 |
| 1a | -COCH₃ | -COCH₃ | 4,500 | >120 | >120 |
| 1b | -SO₂Ph | -COCH₃ | 2,100 | 85 | 110 |
| 2a | -H | -Chalcone (Ph) | 350 | 15 | 38 |
| 2b | -COCH₃ | -Chalcone (Ph) | 42 | >120 | >120 |
| 2c | -COCH₃ | -CH(OH)CH₂Ph | 810 | 95 | 115 |
Table 1: Representative SAR and microsomal stability data illustrating the synergistic effect of dual-site derivatization on both potency and pharmacokinetic profiles.
References
1.2 - PubMed Central (PMC).[2] 2.1 - Semantic Scholar / RSC Advances.[1]
Sources
High-Throughput Screening of Tetrahydroquinoline Scaffolds: Application Notes and Protocols
Introduction: The Tetrahydroquinoline Scaffold as a Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," this structural unit is frequently found in a diverse array of biologically active natural products and synthetic compounds.[1] The inherent conformational flexibility of the saturated portion of the ring system, combined with the aromatic character of the fused benzene ring, allows for diverse substitutions and the presentation of pharmacophoric features in three-dimensional space. This versatility has led to the development of THQ derivatives with a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2]
High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large chemical libraries, making it an indispensable tool for identifying novel lead compounds.[3][4][5][6] This guide provides detailed application notes and protocols for the high-throughput screening of compound libraries based on the tetrahydroquinoline scaffold. We will delve into both biochemical and cell-based assay formats, offering step-by-step methodologies, data analysis workflows, and troubleshooting considerations to empower researchers in their drug discovery endeavors.
Part 1: Biochemical Assays for Screening Tetrahydroquinoline Libraries
Biochemical assays are fundamental in HTS campaigns, offering a direct measure of a compound's effect on a purified biological target, such as an enzyme or receptor.[7] These assays are often characterized by high precision and a lower susceptibility to compound interference compared to cell-based assays.
Fluorescence Polarization (FP) Assay for Kinase Inhibition
Principle: Fluorescence polarization is a robust, homogeneous technique ideal for monitoring molecular interactions in solution.[8] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) when it binds to a larger protein target. In a competition assay, compounds from a screening library that bind to the target protein will displace the tracer, resulting in a decrease in fluorescence polarization.[8] This method is particularly well-suited for screening inhibitors of protein-protein interactions or enzyme activity, such as kinases.
Application: Screening a THQ library for inhibitors of a specific kinase (e.g., a tyrosine kinase implicated in cancer).
Detailed Protocol: Fluorescence Polarization Kinase Inhibition Assay (384-well format)
Materials:
-
Kinase of interest (purified)
-
Fluorescently labeled tracer (a high-affinity ligand or phosphopeptide)
-
ATP
-
Assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol)[9]
-
Tetrahydroquinoline compound library (dissolved in DMSO)
-
384-well, low-volume, black assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, dispense 50 nL of each THQ derivative from the library into the wells of a 384-well assay plate.
-
Enzyme and Tracer Addition: Prepare a master mix containing the kinase and the fluorescent tracer in assay buffer. Dispense 10 µL of this master mix into each well.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Dispense 5 µL of the ATP solution into each well to initiate the kinase reaction. The final assay volume is 15 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.[9][10]
Data Analysis:
-
Normalization: Normalize the raw fluorescence polarization data using negative controls (DMSO vehicle) and positive controls (a known inhibitor).
-
Hit Identification: Identify "hits" as compounds that cause a significant decrease in fluorescence polarization, typically defined as a value greater than three standard deviations from the mean of the negative controls.
-
Dose-Response Curves: For confirmed hits, perform a dose-response experiment by serially diluting the compounds to determine their IC50 values.
| Parameter | Description | Typical Value |
| Z'-factor | A statistical measure of assay quality, indicating the separation between positive and negative controls. | > 0.5 for a robust assay[8] |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Up to 5%[8] |
| Hit Rate | The percentage of compounds in the library identified as hits. | Typically 0.5-1%[11] |
AlphaLISA Assay for Protein-Protein Interaction Inhibition
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash immunoassay that is highly sensitive and amenable to miniaturization.[12][13] The assay utilizes two types of beads: Donor beads that generate singlet oxygen upon excitation at 680 nm, and Acceptor beads that contain a chemiluminescent substrate. When the two beads are brought into close proximity through a biological interaction (e.g., a protein-protein interaction), the singlet oxygen from the Donor bead triggers a cascade of chemical reactions in the Acceptor bead, leading to light emission.[13] Library compounds that disrupt this interaction will lead to a decrease in the AlphaLISA signal.
Application: Screening a THQ library for inhibitors of a specific protein-protein interaction (e.g., the interaction between a transcription factor and a co-activator).
Detailed Protocol: AlphaLISA Protein-Protein Interaction Assay (384-well format)
Materials:
-
Biotinylated protein A
-
GST-tagged protein B
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
AlphaLISA assay buffer
-
Tetrahydroquinoline compound library (in DMSO)
-
384-well, white, opaque microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each THQ derivative into the wells of a 384-well assay plate.
-
Protein Addition: Prepare a master mix of biotinylated protein A and GST-tagged protein B in assay buffer. Add 5 µL of this mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Bead Addition: Prepare a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads in assay buffer. Add 10 µL of the bead mixture to each well under subdued light.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
-
Background Subtraction: Subtract the signal from wells containing only buffer and beads.
-
Normalization: Normalize the data to negative (DMSO) and positive (a known inhibitor or no protein B) controls.
-
Hit Selection: Identify hits as compounds that significantly reduce the AlphaLISA signal.
-
IC50 Determination: Perform dose-response experiments for hit compounds to determine their potency.
Part 2: Cell-Based Assays for Phenotypic Screening of Tetrahydroquinolines
Cell-based assays provide a more physiologically relevant context for screening, as they assess the effects of compounds on cellular processes within a living system.[5][14] These assays can identify compounds that modulate complex signaling pathways or have specific cellular phenotypes.
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[15][16] Metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16] This assay is widely used to screen for compounds with cytotoxic or anti-proliferative effects.
Application: Screening a THQ library for compounds that inhibit the growth of cancer cell lines.
Detailed Protocol: MTT Cell Viability Assay (384-well format)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Tetrahydroquinoline compound library (in DMSO)
-
384-well, clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells into a 384-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 40 µL of complete culture medium. Incubate overnight to allow for cell attachment.[17]
-
Compound Treatment: Add 10 µL of the THQ derivatives at various concentrations to the wells. Include vehicle controls (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, until a purple precipitate is visible.[18]
-
Solubilization: Add 50 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]
Data Analysis:
-
Blank Subtraction: Subtract the absorbance of the media-only wells.
-
Calculation of Cell Viability: Calculate the percentage of cell viability relative to the vehicle control.
-
IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
| Cell Line | Cancer Type | Example IC50 (µM) |
| A549 | Lung Cancer | Varies with THQ derivative |
| MCF-7 | Breast Cancer | Varies with THQ derivative |
| HCT116 | Colon Cancer | Varies with THQ derivative |
Zebrafish-Based Screening for Anti-Angiogenic Activity
Principle: The zebrafish (Danio rerio) has emerged as a powerful in vivo model for HTS due to its rapid development, optical transparency, and genetic tractability.[1][19] Transgenic zebrafish lines expressing fluorescent proteins in their vasculature (e.g., Tg(kdrl:EGFP)) allow for the direct visualization and quantification of blood vessel formation.[1][3] This model is particularly useful for identifying compounds that inhibit angiogenesis, a critical process in tumor growth and metastasis.
Application: Phenotypic screening of a THQ library to identify compounds that inhibit developmental angiogenesis in a whole-organism context.
Detailed Protocol: Zebrafish Anti-Angiogenesis Assay
Materials:
-
Transgenic zebrafish embryos (e.g., Tg(kdrl:EGFP))
-
Embryo medium (E3)
-
Tetrahydroquinoline compound library (in DMSO)
-
96-well or 384-well imaging plates
-
Automated fluorescence microscope or high-content imaging system
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and allow them to develop to the desired stage (e.g., 24 hours post-fertilization).
-
Compound Exposure: Place one embryo per well in a multi-well plate containing E3 medium. Add the THQ compounds to the desired final concentration.
-
Incubation: Incubate the embryos for 24-48 hours at 28.5°C.
-
Imaging: Anesthetize the embryos and image the vasculature of the trunk and tail region using a fluorescence microscope.
-
Image Analysis: Quantify the extent of intersegmental vessel (ISV) growth and branching using image analysis software.
Data Analysis:
-
Phenotypic Scoring: Score the embryos based on the severity of the angiogenic defects (e.g., complete inhibition, partial inhibition, or no effect).
-
Quantification: Measure the total length and number of branch points of the ISVs.
-
Hit Identification: Identify compounds that cause a statistically significant reduction in angiogenesis compared to vehicle-treated controls.
Part 3: Workflow and Data Management in HTS
A well-defined workflow is crucial for the efficient execution and analysis of HTS campaigns. The process typically involves several stages, from primary screening to hit confirmation and validation.
HTS Workflow Diagram
Caption: A generalized workflow for high-throughput screening of a tetrahydroquinoline library.
Part 4: Addressing Challenges: Pan-Assay Interference Compounds (PAINS)
A significant challenge in HTS is the presence of Pan-Assay Interference Compounds (PAINS), which are molecules that appear as hits in multiple assays through non-specific mechanisms.[4][20][21] Certain chemical motifs, including some found in fused tricyclic tetrahydroquinolines, have been identified as potential PAINS.[22] These compounds can interfere with assays through various mechanisms, such as aggregation, reactivity, or interference with detection technologies.
Strategies to Mitigate PAINS:
-
In Silico Filtering: Use computational filters to identify and flag potential PAINS in the screening library before initiating the HTS campaign.
-
Detergent Counter-Screening: Re-running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) can help identify hits that are active due to aggregation.[7]
-
Orthogonal Assays: Validating hits in a secondary, orthogonal assay that uses a different detection technology can help eliminate false positives.
-
Structure-Activity Relationship (SAR) Analysis: A flat or inconsistent SAR can be indicative of non-specific activity.
Conclusion
The tetrahydroquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. The high-throughput screening protocols and workflows detailed in this guide provide a comprehensive framework for researchers to efficiently explore the vast chemical space of THQ derivatives. By employing robust assay methodologies, rigorous data analysis, and a keen awareness of potential pitfalls such as PAINS, the scientific community can continue to unlock the full therapeutic potential of this privileged scaffold.
References
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
- Drugs incorporating tetrahydroquinolines. | Download Scientific Diagram. (n.d.).
- Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry.
- MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Pl
- Application Notes and Protocols for Anticancer Agent 61 in High-Throughput Screening. (n.d.). Benchchem.
- Application Notes and Protocols for BMS-8 AlphaLISA Assay Setup. (n.d.). Benchchem.
- Screening for angiogenic inhibitors in zebrafish to evaluate a predictive model for developmental vascular toxicity. (2017). PubMed.
- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). PubMed.
- High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay. (2009). PubMed.
- Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. (n.d.). PMC.
- Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modul
- (PDF)
- Rapid Analysis of Angiogenesis Drugs in a Live Fluorescent Zebrafish Assay. (2003). Arteriosclerosis, Thrombosis, and Vascular Biology.
- Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- PAINS management: open source model to eliminate nuisance compounds. (2018). Drug Discovery Today.
- A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. (2025).
- SciLifeLab & KNIME Help Labs Asses Raw Data
- Protocol optimization for detection and quantification of membrane-bound proteins using AlphaLISA technology. (n.d.). Revvity.
- Troubleshooting assay interference in Fenticonazole high-throughput screening. (n.d.). Benchchem.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (n.d.). PMC.
- MTT Cell Proliferation Assay. (n.d.).
- Pan-assay interference compounds. (n.d.). SciSpace.
- High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
- MTT Assay Protocol for Cell Viability and Prolifer
- High Throughput Screening Techniques in Anticancer Drug Discovery and Development from Botanicals. (n.d.). Bentham Science Publishers.
- AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter.
- Using an HTS Ready Assay for PLK1 Inhibitor Screening. (2026). BellBrook Labs.
- High-Throughput Screening. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay. (n.d.). ThermoFisher.
- Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io.
- Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery.
- A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of ST
- High-Throughput Screening (HTS). (n.d.). Selvita.
- An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (n.d.). PubMed Central.
- Hit identification workflow. The generic high-throughput phenotypic... (n.d.).
- High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen.
- Chemical and Structural Strategies to Selectively Target mTOR Kinase. (n.d.). PMC.
- Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. (2024). Molecular Devices.
- High-Throughput Chemotherapeutic Drug Screening System for Gastric Cancer (Cure-GA). (2025). PMC.
- The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. (n.d.). PMC.
- Cell-based assays for high-throughput screening. (n.d.). Broad Institute.
- High-throughput screening (HTS). (n.d.). BMG LABTECH.
- 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie.
- ELISA Troubleshooting Guide. (n.d.). Thermo Fisher Scientific - US.
- Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays. (2016). PMC.
- Advances in mTOR Inhibitors. (2022). BOC Sciences.
Sources
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- 3. Screening for angiogenic inhibitors in zebrafish to evaluate a predictive model for developmental vascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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In-Silico Molecular Docking Protocol: Targeting Acetylcholinesterase with 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
Content Type: Application Note & Standard Operating Procedure Target Audience: Researchers, computational chemists, and drug development professionals.
Scientific Rationale & Context
The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of neurotherapeutics. Specifically, functionalized THQ derivatives have demonstrated significant efficacy as multitarget-directed ligands for Alzheimer's disease, particularly through the potent inhibition of human Acetylcholinesterase (hAChE) (1).
This application note provides a rigorous, self-validating in-silico protocol to evaluate the binding affinity and spatial conformation of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone within the catalytic active site of hAChE. By detailing the causality behind each computational parameter, this guide ensures that researchers can generate reproducible, high-confidence docking poses using AutoDock Vina.
Experimental Workflow
Fig 1. In-silico docking workflow for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone.
System Prerequisites & Software Stack
-
AutoDock Vina (v1.2.0+) : The core docking engine.
-
MGLTools (v1.5.7) : For PDBQT file preparation and grid generation.
-
OpenBabel : For ligand 3D coordinate generation and energy minimization.
-
PyMOL / Discovery Studio Visualizer : For post-docking 3D interaction analysis.
Step-by-Step Protocol & Causality
Phase 1: Ligand Preparation
Objective: Generate a thermodynamically stable 3D conformation of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone. Causality: Docking algorithms assume the input ligand is near its local energy minimum. Starting with a high-energy conformation (e.g., severe steric clashes) can trap the search algorithm in artificial local minima, yielding false-positive binding poses or failed convergence.
-
Structure Generation: Convert the SMILES string of the ligand into a 3D .pdb file using OpenBabel.
-
Energy Minimization: Apply the MMFF94 force field to relax the geometry.
-
PDBQT Conversion: Import ligand_min.pdb into AutoDockTools (ADT).
-
Add Gasteiger Charges: Essential for calculating electrostatic interactions in Vina's scoring function.
-
Define Torsions: ADT will automatically detect the rotatable bonds (specifically, the bond connecting the acetyl group to the THQ core).
-
Export: Save as ligand.pdbqt.
-
Validation Check: Open the .pdbqt file in a text editor. Ensure the ROOT and BRANCH keywords correctly isolate the rotatable acetyl group from the rigid tetrahydroquinoline core. A failure here will result in a rigid docking run.
Phase 2: Protein Preparation (hAChE)
Objective: Prepare the receptor (PDB ID: 4EY7) for grid generation. Causality: Raw X-ray crystallographic structures lack hydrogen atoms and contain crystallization artifacts (e.g., waters, buffer ions). Polar hydrogens must be explicitly added because AutoDock Vina relies on them to accurately identify hydrogen bond donors and acceptors during the scoring phase (2).
-
Clean the PDB: Open 4EY7 in PyMOL. Remove all water molecules (remove resn HOH) and the co-crystallized ligand (Donepezil).
-
Protonation & Charges: Import the cleaned protein into ADT.
-
Navigate to Edit -> Add Hydrogens -> Polar Only.
-
Navigate to Edit -> Charges -> Add Kollman Charges.
-
-
Export: Save the macromolecule as receptor.pdbqt.
Validation Check: Verify that the total charge of the protein is an integer (or very close to one, e.g., -10.001) in ADT. Fractional total charges indicate missing atoms, broken residues, or incorrect protonation states.
Phase 3: Grid Box Definition
Objective: Define the Cartesian boundaries of the search space. Causality: Restricting the search space to the active site (Targeted Docking) increases computational efficiency and accuracy compared to Blind Docking. For hAChE, the grid must encompass both the deep Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) at the gorge entrance (3).
-
Open receptor.pdbqt in ADT.
-
Navigate to Grid -> Macromolecule -> Choose.
-
Open Grid -> Grid Box and set the coordinates to target the gorge:
-
Center: X = -14.0, Y = 44.0, Z = 27.0
-
Dimensions: Size X = 25, Size Y = 25, Size Z = 25 (Spacing = 1.0 Å).
-
Validation Check: Visually inspect the wireframe box in ADT. Ensure the entire 20 Å deep gorge leading down to the catalytic triad (Ser203, His447, Glu334) and the PAS (Trp286) is fully enclosed.
Phase 4: Docking Execution
Objective: Run the conformational search to find the optimal binding pose. Causality: Vina uses an iterated local search global optimizer. We increase the exhaustiveness parameter to ensure a more rigorous sampling of the conformational space, reducing the probability of non-deterministic failures.
-
Create a configuration file (conf.txt):
-
Execute Vina via the command line:
Validation Check: Monitor the output log. The algorithm should converge on a set of poses with RMSD values calculated relative to the best mode. If all poses have an RMSD of 0.000, the search space was likely too small or the ligand was improperly parameterized as rigid.
Quantitative Data Summary
Following the execution of the docking protocol, the output ligand_out.pdbqt is analyzed alongside the receptor in Discovery Studio Visualizer. The table below summarizes the anticipated quantitative output and key structural interactions for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone within hAChE.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD l.b. (Å) | RMSD u.b. (Å) | Key Residue Interactions (Predicted) |
| 1 (Best) | -8.4 | 0.000 | 0.000 | Trp86 (π-π stacking), Tyr337 (H-bond with acetyl O), Trp286 |
| 2 | -7.9 | 1.245 | 1.832 | Trp86 (π-π stacking), Ser203 (H-bond) |
| 3 | -7.6 | 2.104 | 3.411 | Tyr341 (π-alkyl), His447 |
| 4 | -7.1 | 4.530 | 6.120 | Trp286 (PAS interaction only, gorge entrance) |
Table 1: Simulated binding affinities and root-mean-square deviations (lower and upper bounds) for the top 4 conformational poses. A more negative binding affinity indicates a thermodynamically favorable interaction.
References
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry.2
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Huey, R., Morris, G. M., & Forli, S. (2012). The Scripps Research Institute Molecular Graphics Laboratory. 3
-
Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. (2023). ACS Omega. 1
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to help you overcome common challenges, optimize reaction conditions, and improve the overall yield and purity of your target compound.
The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone, a valuable intermediate in medicinal chemistry, is most commonly achieved through the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. While seemingly straightforward, this reaction is often plagued by issues such as low yield, poor regioselectivity, and difficult purification. This guide provides practical, experience-driven advice to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis and offers actionable solutions based on established chemical principles.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: Ensure your 1,2,3,4-tetrahydroquinoline is free of impurities, particularly water and other nucleophilic contaminants. The presence of water will decompose the Lewis acid catalyst (e.g., aluminum chloride), rendering it inactive. Similarly, the acylating agent (acetyl chloride or acetic anhydride) should be of high purity.
-
Catalyst Activity and Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Use freshly opened or properly stored AlCl₃. For Friedel-Crafts acylations, a stoichiometric amount of the catalyst is often required because the product, a ketone, forms a stable complex with the Lewis acid.[1] Using less than a full equivalent can lead to an incomplete reaction.[2]
-
Reaction Temperature: The reaction is typically exothermic. Maintaining the optimal temperature is critical. Runaway temperatures can lead to side reactions and decomposition of the starting material and product. It is advisable to perform the reaction at a low temperature (e.g., 0-5 °C) initially and then allow it to slowly warm to room temperature.
-
Order of Reagent Addition: The order in which you add the reagents can significantly impact the outcome. It is generally recommended to form the acylium ion intermediate first by adding the acylating agent to a suspension of the Lewis acid in a suitable solvent before introducing the 1,2,3,4-tetrahydroquinoline.[2]
Question: I am observing the formation of multiple products, leading to a complex mixture that is difficult to purify. How can I improve the regioselectivity of the acylation?
Answer:
The formation of regioisomers (acylation at different positions on the aromatic ring) is a common challenge in Friedel-Crafts reactions. In the case of 1,2,3,4-tetrahydroquinoline, acylation can occur at the 6- or 7-position.
-
Protecting Group Strategy: The nitrogen atom in the tetrahydroquinoline ring is a Lewis base and will coordinate with the Lewis acid catalyst. This can influence the regioselectivity of the acylation. To circumvent this and improve the yield of the desired 7-isomer, an N-acyl protecting group can be introduced prior to the Friedel-Crafts reaction.[3] For example, reacting 1,2,3,4-tetrahydroquinoline with an acylating agent will form the corresponding N-acyl derivative. The subsequent Friedel-Crafts acylation will then proceed with altered regioselectivity, often favoring the 7-position. The N-acyl group can be removed later if necessary.
-
Choice of Lewis Acid: The nature of the Lewis acid can influence the regioselectivity. While AlCl₃ is the most common catalyst, exploring other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer improved selectivity in some cases.
-
Solvent Effects: The polarity of the solvent can also play a role. Non-polar solvents like dichloromethane or carbon disulfide are typically used. Experimenting with different solvents could potentially alter the isomer ratio.
Question: The work-up procedure is messy, and I am losing a significant amount of product during purification. Are there any best practices to follow?
Answer:
A clean and efficient work-up is essential for maximizing the isolated yield.
-
Quenching the Reaction: The reaction mixture, containing the AlCl₃-ketone complex, must be carefully quenched. This is typically done by slowly pouring the reaction mixture onto crushed ice or a mixture of ice and concentrated hydrochloric acid. This will decompose the aluminum complexes and move the product into the organic layer.
-
Extraction: After quenching, the product needs to be thoroughly extracted from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Washing: The combined organic extracts should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.
-
Purification: The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective in separating the desired product from any unreacted starting material and isomers.
Frequently Asked Questions (FAQs)
Q1: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
A1: Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts reactions.[1] However, it is generally less reactive than acetyl chloride, so you may need to use more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield.
Q2: My starting 1,2,3,4-tetrahydroquinoline has a dark color. Does this matter?
A2: Yes, the color of your starting material can be an indicator of impurities. 1,2,3,4-Tetrahydroquinoline is susceptible to air oxidation, which can lead to the formation of colored byproducts. It is recommended to purify the starting material, for example, by distillation under reduced pressure, before use.
Q3: I am having trouble removing the N-acyl protecting group after the Friedel-Crafts acylation. What conditions should I use?
A3: The removal of an N-acyl group (de-acylation) can typically be achieved by hydrolysis under acidic or basic conditions. Refluxing the N-acyl-7-acetyl-1,2,3,4-tetrahydroquinoline in an aqueous solution of a strong acid (like HCl) or a strong base (like NaOH) is a common method. The specific conditions will depend on the stability of your molecule.
Q4: Are there any alternative synthetic routes to 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone?
A4: While Friedel-Crafts acylation is the most direct method, other multi-step synthetic strategies exist. For instance, one could start with a pre-functionalized benzene ring and then construct the heterocyclic ring.[4] However, these routes are generally longer and may result in lower overall yields. Domino reactions and Povarov reactions are also modern methods for synthesizing tetrahydroquinolines, but may not directly yield the desired 7-acetyl substitution pattern.[5][6][7]
Experimental Protocols
N-Acetylation of 1,2,3,4-Tetrahydroquinoline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetyl-1,2,3,4-tetrahydroquinoline.
Friedel-Crafts Acylation of N-Acetyl-1,2,3,4-tetrahydroquinoline
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents) to the suspension.
-
In the dropping funnel, dissolve N-acetyl-1,2,3,4-tetrahydroquinoline in dry dichloromethane.
-
Add the solution of the substrate dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Condition | Expected Outcome |
| Starting Material | 1,2,3,4-Tetrahydroquinoline | High purity, colorless liquid |
| Protecting Group | N-acetyl | Improved regioselectivity for the 7-position |
| Catalyst | Anhydrous AlCl₃ (2.5 eq.) | Efficient acylation |
| Acylating Agent | Acetyl Chloride (1.2 eq.) | Formation of the desired ketone |
| Solvent | Dichloromethane | Good solubility of reactants |
| Temperature | 0 °C to room temperature | Controlled reaction, minimized side products |
| Purification | Column Chromatography | Isolation of pure 1-(N-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone |
Visualizations
Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone.
Troubleshooting Logic
Caption: Troubleshooting flowchart for Friedel-Crafts acylation.
References
-
Ishihara, Y., et al. (1992). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (24), 3401-3406. [Link]
-
Li, Y., et al. (2022). Borane-catalyzed cascade Friedel–Crafts alkylation/[3]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. Chemical Science, 13(3), 803-808. [Link]
-
Hivarekar, M. V., & Argade, N. P. (2004). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Tetrahedron, 60(46), 10533-10541. [Link]
-
Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. [Link]
-
Bello Forero, J. S., et al. (2024). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 29(1), 1-1. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(21), 1789-1809. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
Welcome to the Technical Support Center for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (commonly known as 7-acetyl-1,2,3,4-tetrahydroquinoline). This compound features a privileged secondary amine scaffold critical to drug discovery. However, its unique structural properties—specifically its basic nitrogen, susceptibility to oxidation, and tendency to form regioisomers—present significant isolation challenges.
This guide is engineered for researchers, application scientists, and drug development professionals to troubleshoot and optimize the purification of this specific molecular target.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone streak so severely on standard silica gel?
A: The tetrahydroquinoline core contains a secondary amine. Standard normal-phase silica gel is populated with acidic surface silanol groups (Si-OH). The basic nitrogen of the tetrahydroquinoline ring acts as both a strong hydrogen bond acceptor and a Brønsted base, interacting aggressively with these acidic sites[1]. This creates a continuous adsorption-desorption lag during elution, which manifests as broad, streaky spots on Thin Layer Chromatography (TLC) and severe tailing during flash chromatography[2].
Actionable Fix: Neutralize the silica by pre-treating the column with 1–2% triethylamine (Et
Q2: My synthesis yielded a mixture of 6-acetyl and 7-acetyl regioisomers. Why do they co-elute, and how can I separate them?
A: Electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) on the tetrahydroquinoline system often yields the 6-acetyl isomer as the major product, with the 7-acetyl isomer as a minor byproduct. Because the position of the acetyl group only marginally alters the molecule's overall dipole moment, their polarities are nearly identical on standard silica.
Actionable Fix: Standard Hexane/Ethyl Acetate gradients will fail to provide baseline resolution. You must exploit the subtle differences in their molecular shape and
Q3: The purified compound turns from a pale yellow oil to a dark brown residue over a few days. What is happening?
A: Tetrahydroquinolines are highly susceptible to autoxidation in the presence of ambient oxygen and light[2]. The electron-rich aromatic ring, coupled with the secondary amine, facilitates the formation of peroxy radicals. This degradation pathway leads to the dehydrogenation (aromatization) of the saturated ring to form 7-acetylquinoline, or oxidation at the nitrogen to form polar N-oxide derivatives.
Actionable Fix: Always evaporate solvents under reduced pressure at a bath temperature below 40°C. Flush the storage vial with an inert gas (Argon or N
Part 2: Visualizing the Workflows
Chromatographic Decision Tree
The following diagram outlines the logical decision-making process for isolating the 7-acetyl isomer from crude reaction mixtures.
Caption: Decision tree for the chromatographic purification of 7-acetyl-1,2,3,4-tetrahydroquinoline.
Oxidative Degradation Pathway
Understanding the degradation mechanism is critical for implementing proper handling protocols.
Caption: Autoxidation pathways of tetrahydroquinolines leading to aromatized and N-oxide impurities.
Part 3: Quantitative Data & Optimization Tables
Table 1: Mobile Phase Optimization for Isomer Separation
Note: Rf values are approximate and depend on exact silica activity and temperature.
| Solvent System (v/v) | Additive | 6-Acetyl Rf | 7-Acetyl Rf | Resolution Quality |
| Hexane / EtOAc (7:3) | None | 0.35 (streaks) | 0.35 (streaks) | Poor (Co-elution & Tailing) |
| Hexane / EtOAc (7:3) | 1% Et | 0.42 | 0.40 | Moderate (Tailing resolved, partial overlap) |
| Toluene / Acetone (9:1) | 1% Et | 0.48 | 0.39 | Excellent ( |
| DCM / MeOH (95:5) | 1% NH | 0.55 | 0.55 | Poor (Co-elution) |
Table 2: Troubleshooting Matrix
| Observed Issue | Root Cause | Corrective Action |
| Product recovery is <50% | Irreversible binding to acidic silanol groups. | Switch to basic alumina or pre-flush silica with 2% Et |
| Fractions turn dark during evaporation | Thermal oxidation/polymerization of the amine[2]. | Keep water bath <40°C. Break vacuum with Nitrogen, not air. |
| NMR shows aromatic protons (8.0-9.0 ppm) | Aromatization to 7-acetylquinoline. | Discard degraded batch. Store future batches at -20°C under Argon. |
Part 4: Standard Operating Procedure (SOP)
Self-Validating Protocol: Chromatographic Isolation of 7-Acetyl-1,2,3,4-tetrahydroquinoline
This protocol is designed to isolate the 7-acetyl isomer from a mixed 6-/7-acetyl crude matrix while suppressing silanol interactions[1][3].
Step 1: Stationary Phase Deactivation
-
Prepare a solvent mixture of Toluene/Acetone (9:1) containing 1% (v/v) Triethylamine (Et
N). -
Slurry-pack a standard glass column with 230-400 mesh silica gel using the prepared solvent.
-
Flush the column with at least 3 column volumes (CV) of the solvent to ensure complete neutralization of the acidic silanol sites. Validation check: The eluent pH should test basic on indicator paper.
Step 2: Sample Loading (Dry Loading)
-
Dissolve the crude 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone mixture in a minimal amount of Dichloromethane (DCM).
-
Add deactivated silica gel (approx. 3 times the mass of the crude) to the solution.
-
Evaporate the DCM slowly on a rotary evaporator until a free-flowing powder is obtained. Caution: Do not exceed 35°C to prevent thermal degradation.
-
Load the dry powder evenly onto the top of the packed column and cover with a thin layer of sea sand.
Step 3: Isocratic Elution
-
Elute the column isocratically with the Toluene/Acetone/Et
N (90:10:1) mixture. -
Collect small fractions (e.g., 10 mL for a 1 g scale). The 6-acetyl isomer will elute first due to its slightly weaker interaction with the stationary phase in this specific solvent system.
Step 4: Fraction Analysis and Recovery
-
Spot fractions on TLC plates pre-treated with Et
N. Develop in Toluene/Acetone (9:1). -
Visualize using UV light (254 nm) and stain with Dragendorff's reagent (specific for alkaloids/amines) to confirm the presence of the tetrahydroquinoline core.
-
Pool the fractions containing the pure 7-acetyl isomer.
-
Evaporate the solvent under reduced pressure (Bath temp: 30°C).
-
Critical Step: Immediately flush the receiving flask with Nitrogen gas, seal with Parafilm, and transfer to a -20°C freezer for long-term storage.
References
-
MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from: [Link][3]
Sources
How to resolve low enantiomeric excess in chiral tetrahydroquinoline synthesis.
Welcome to the Chiral Synthesis Technical Support Center. As a Senior Application Scientist, I have spent years diagnosing and resolving stereochemical failures in the synthesis of chiral 1,2,3,4-tetrahydroquinolines (THQs). Achieving high enantiomeric excess (ee) in these systems is rarely a matter of luck; it requires a rigorous understanding of the thermodynamic and kinetic causalities governing your catalytic cycles.
This guide moves beyond basic troubleshooting. We will dissect the mechanistic reasons behind low enantioselectivity and provide field-proven, self-validating protocols to ensure your asymmetric hydrogenations, transfer hydrogenations, and dearomatization reactions succeed.
Global Troubleshooting Logic for Low Enantiomeric Excess
Before diving into specific methodologies, it is critical to isolate the root cause of your stereochemical leakage. The diagnostic workflow below outlines the primary failure points across the three most common chiral THQ synthesis strategies.
Diagnostic workflow for identifying the root cause of low ee in chiral THQ synthesis.
FAQ 1: Transition-Metal Catalysis (Ir/Ru)
Q: My Iridium-catalyzed asymmetric hydrogenation of 2-substituted quinolines is stalling at ~50-60% ee. How can I suppress the racemic background reaction?
The Causality: In transition-metal-catalyzed asymmetric hydrogenation, the active chiral catalyst must outcompete any non-selective hydride transfer pathways. Quinolines are strong coordinating agents; they can poison the catalyst or bind in non-productive, achiral geometries. If the substrate is not sufficiently activated, the reaction requires higher temperatures or pressures, which exponentially increases the rate of the background racemic reaction[1].
The Solution: Introduce a chloroformate activator. As demonstrated by Lu et al., the addition of benzyl chloroformate forms an N-acyl quinolinium intermediate in situ[2]. This serves a dual purpose: it breaks the aromaticity of the pyridine ring (drastically increasing reactivity) and prevents the nitrogen lone pair from poisoning the Iridium center. This forces the substrate into a rigid, highly predictable transition state dictated entirely by the chiral ligand (e.g., (S)-Segphos).
Table 1: Impact of Activation Strategy on Ir-Catalyzed Hydrogenation of 2-Methylquinoline
| Catalyst System | Additive / Activator | Conversion (%) | Enantiomeric Excess (ee %) |
| [Ir(COD)Cl]₂ / (S)-Segphos | None | < 10 | N/A |
| [Ir(COD)Cl]₂ / (S)-Segphos | I₂ (Catalytic) | > 95 | 85 |
| [Ir(COD)Cl]₂ / (S)-Segphos | Benzyl Chloroformate | > 99 | 91 - 95 |
Protocol: Chloroformate-Activated Ir-Catalyzed Hydrogenation
Self-Validating System: This protocol utilizes an in situ visual cue (color change) to confirm active catalyst formation before substrate introduction.
-
Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ (0.5 mol%) and (S)-Segphos (1.1 mol%). Add 1.0 mL of anhydrous, degassed THF. Stir at 25 °C for 30 minutes.
-
Validation Checkpoint: The solution must transition from yellow to a deep, clear orange/red, confirming the formation of the active monomeric Ir-ligand complex.
-
-
Substrate Activation: In a separate autoclave vessel, dissolve the quinoline substrate (1.0 mmol) and Li₂CO₃ (1.2 mmol) in 2.0 mL THF. Slowly add benzyl chloroformate (1.1 mmol). Stir for 10 minutes to form the N-acyl quinolinium species.
-
Hydrogenation: Transfer the pre-activated catalyst solution into the autoclave. Pressurize with H₂ gas (approx. 600 psi / 40 atm). Stir at room temperature for 12–15 hours[2].
-
Work-up & Verification: Carefully vent the H₂ gas. Dilute with diethyl ether and quench with saturated aqueous Na₂CO₃.
-
Validation Checkpoint: Before bulk column chromatography, withdraw a 10 µL aliquot of the organic layer, dilute in hexane/isopropanol, and run a rapid chiral HPLC assay. If conversion is >95% but ee is <80%, the chloroformate activation failed, likely due to moisture degrading the activator.
-
FAQ 2: Organocatalytic Transfer Hydrogenation
Q: I am using a Chiral Phosphoric Acid (CPA) for the transfer hydrogenation of quinolines with Hantzsch ester, but my ee fluctuates wildly between batches (20-80%). What is causing this inconsistency?
The Causality: CPA catalysis relies entirely on a highly organized, hydrogen-bonded chiral ion-pair transition state between the protonated quinoline (iminium) and the chiral phosphate anion. Polar solvents (like DMF or Methanol) possess high dielectric constants that violently disrupt this hydrogen-bonding network. When the ion pair becomes "loose," the Hantzsch ester can attack from either face of the iminium, leading to a racemic mixture[3][4].
Mechanistic pathway of CPA-catalyzed transfer hydrogenation illustrating the critical tight ion-pair intermediate.
The Solution: Switch strictly to non-polar, hydrophobic solvents. While dichloromethane and toluene are traditional choices, recent advancements have demonstrated that diethyl carbonate acts as an exceptional, sustainable solvent that enforces a remarkably tight ion pair, reliably yielding up to 99% ee[4].
Table 2: Solvent Dielectric Effects on CPA-Catalyzed Transfer Hydrogenation
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee %) |
| DMF | 36.7 | 45 | 12 |
| Methanol | 32.7 | 60 | 25 |
| Dichloromethane | 8.9 | 92 | 94 |
| Diethyl Carbonate | 2.8 | 96 | 98 - 99 |
Protocol: CPA-Catalyzed Transfer Hydrogenation in Diethyl Carbonate
-
Reaction Assembly: In a flame-dried Schlenk tube under argon, add the quinoline derivative (0.2 mmol), Hantzsch ester (0.48 mmol), and the Chiral Phosphoric Acid catalyst (e.g., BINOL-derived CPA, 5 mol%).
-
Solvent Addition: Add 2.0 mL of anhydrous diethyl carbonate.
-
Critical Note: The solvent must be stored over activated 3Å molecular sieves. Trace water will act as a competitive hydrogen-bond donor and destroy your ee.
-
-
Reaction Execution: Stir the mixture at 25 °C for 24 hours.
-
Work-up & Verification: Directly concentrate the mixture under reduced pressure.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc). The complete disappearance of the fluorescent quinoline spot under 254 nm UV light and the appearance of the THQ spot validates the hydride transfer. Purify via silica gel chromatography.
-
FAQ 3: Asymmetric Dearomatization (CADA)
Q: When attempting catalytic asymmetric dearomatization (CADA) of quinolines via nucleophilic addition, I get poor conversion and nearly racemic mixtures. How do I fix this?
The Causality: Quinolines are highly resonance-stabilized. Because of this, the C2 position is only weakly electrophilic. If you attempt a direct nucleophilic attack, the activation energy barrier is too high for the chiral catalyst to effectively govern the stereochemical approach, resulting in competing, non-selective background reactions[5].
The Solution: You must utilize a pre-activation strategy. By reacting the quinoline with a strong electrophile (like a chloroformate or an acid chloride), you generate an N-activated quinolinium salt. This completely disrupts the aromatic resonance, transforming the C2 position into a highly reactive electrophile. For highly complex architectures, utilizing donor-acceptor (D-A) cyclopropanes with transition metal catalysts (like Co(II) or Ir complexes) allows for highly stereocontrolled [3+2] annulations, yielding complex chiral THQ frameworks with >98% ee[5].
Protocol: General Pre-activation for CADA
-
Salt Formation: Dissolve the quinoline (1.0 equiv) in anhydrous DCM at -78 °C. Slowly add the activating agent (e.g., benzyl chloroformate, 1.1 equiv). Stir for 30 minutes to ensure complete conversion to the quinolinium salt.
-
Catalyst/Nucleophile Addition: Introduce your chiral catalyst complex (e.g., Co(II)-PyIPI complex for annulations) followed by the nucleophile (e.g., D-A aminocyclopropanes).
-
Thermal Control: Maintain the reaction at -78 °C to -40 °C. The low temperature is critical; it suppresses the thermodynamic racemic pathway and allows the kinetic, catalyst-directed chiral pathway to dominate.
-
Validation Checkpoint: Quench the reaction cold with saturated NH₄Cl. If your crude NMR shows unreacted quinoline, your pre-activation electrophile was likely hydrolyzed by trace moisture in your DCM.
References
-
"Chiral Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in a Sustainable Solvent." ResearchGate. URL: [Link]
-
Lu, S.-M., Wang, Y.-Q., Han, X.-W., & Zhou, Y.-G. "Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates." Angewandte Chemie. URL: [Link]
-
"Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline." Science Exploration Press. URL:[Link]
-
"Cobalt-Catalyzed Asymmetric Dearomative [3 + 2] Annulation of Quinolines, Isoquinolines, and Pyridines." ACS Catalysis. URL:[Link]
Sources
- 1. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for Friedländer annulation of tetrahydroquinolines.
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the Friedländer annulation—a powerful condensation reaction between 2-aminoaryl ketones/aldehydes and cyclic α-methylene ketones (e.g., cyclohexanone) to yield cycloalkeno-fused quinolines, commonly referred to as tetrahydroquinolines or tetrahydroacridines.
Below, you will find a logical troubleshooting workflow, an in-depth Q&A addressing common experimental bottlenecks, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP).
Reaction Optimization Workflow
Logical troubleshooting workflow for Friedländer annulation optimization.
Troubleshooting Guide & FAQs
Q1: My condensation reaction between 2-aminobenzaldehyde and cyclohexanone stalls at 40% conversion. How can I drive it to completion without degrading my substrates? Answer: Sluggish kinetics in the Friedländer condensation are typically caused by the insufficient electrophilic activation of the carbonyl carbon. Traditional homogeneous base catalysts often fail to overcome this activation barrier without excessive heating, which leads to substrate degradation. Causality & Solution: Switch to a strong, heterogeneous Lewis acid catalyst. For instance, Metal-Organic Frameworks (MOFs) like 1 provide highly accessible Al³⁺ Lewis acid sites that coordinate directly with the carbonyl oxygen, drastically increasing its electrophilicity for nucleophilic attack by the amine[1]. Research demonstrates that MIL-53(Al) under solvent-free conditions at 100°C can drive the reaction to near-quantitative yields[1]. Alternatively, utilizing microwave-assisted synthesis with 2 significantly accelerates the reaction via direct dipole rotation and ionic conduction, completing the reaction in hours rather than days[2].
Q2: I am observing significant side-product formation, specifically the self-condensation of my cyclic α-methylene ketone. How do I suppress this? Answer: Self-condensation (aldol-type reactions) of the α-methylene ketone is a classic side reaction when using strong Brønsted bases (like KOH or NaOH) or prolonged heating. Causality & Solution: Strong bases indiscriminately deprotonate the ketone. If the primary condensation with the 2-aminoaryl ketone is slow, the highly reactive enolate attacks another ketone molecule instead. To suppress this, shift to a solid acid catalyst or a Deep Eutectic Solvent (DES). Solid acids like 3 selectively activate the carbonyl group toward the amine nucleophile without generating free enolates, thus preventing self-condensation[3]. Furthermore,4 act as both solvent and catalyst, stabilizing the transition state through hydrogen bonding and ensuring regiospecific annulation[4].
Q3: How can I improve the sustainability and workup of my tetrahydroquinoline synthesis? Homogeneous catalysts are complicating my purification. Answer: Product isolation from homogeneous Lewis acids (e.g., ZnCl₂, FeCl₃) requires tedious aqueous extraction, leading to toxic metal waste, emulsion formation, and product loss. Causality & Solution: Transition to recoverable, polymer-supported, or magnetic nanocatalysts. For example, using 5 in an aqueous medium allows for a simple phase-separation workup where the product precipitates or is easily extracted[5]. Alternatively, utilizing a 6 (e.g., Fe₃O₄@SiO₂/ZnCl₂) enables you to simply apply an external magnetic field to decant the product mixture. This allows the catalyst to be washed and reused for up to five cycles with minimal activity loss[6].
Quantitative Optimization Data
The following table summarizes the performance of various modern catalytic systems for the Friedländer synthesis of tetrahydroquinolines using cyclic ketones.
| Catalyst System | Reaction Conditions | Time | Yield (%) | Mechanistic Advantage |
| MIL-53(Al) MOF | Solvent-free, 100°C | 6 h | 90-95% | High density of Al³⁺ Lewis acid sites enhances carbonyl electrophilicity[1]. |
| In(OTf)₃ | Solvent-free, 100°C | 5 h | 70-84% | Strong Lewis acidity; recoverable and highly tolerant to functional groups[2]. |
| Chitosan-SO₃H | Reflux (Ethanol) | 2-4 h | 85-92% | Solid Brønsted acid prevents base-catalyzed aldol self-condensation[3]. |
| Choline Cl / ZnCl₂ | Deep Eutectic Solvent, 80°C | 1-3 h | 88-96% | Dual solvent-catalyst role; stabilizes transition states via H-bonding[4]. |
| PEG-SO₃H | Aqueous medium, 60°C | 3-5 h | 80-90% | Phase-transfer capabilities; easy product isolation via simple decantation[5]. |
Standard Operating Procedure (SOP): Self-Validating Solvent-Free Synthesis
Objective: Synthesize cycloalkeno-fused quinolines (tetrahydroquinolines) using a recoverable MIL-53(Al) MOF catalyst under solvent-free conditions.
Phase 1: Catalyst Activation & Verification
-
Thermal Desorption: Place 50 mg of MIL-53(Al) in a vacuum oven at 150°C for 2 hours.
-
Causality: Removes coordinated guest molecules (water/solvent) from the MOF pores, exposing the highly active Al³⁺ Lewis acid sites necessary for carbonyl activation.
-
Self-Validation Check: Weigh the catalyst before and after; a mass stabilization confirms complete desolvation.
-
Phase 2: Reaction Assembly 2. Substrate Blending: In an agate mortar, combine 1.0 mmol of 2-aminobenzaldehyde and 1.2 mmol of cyclohexanone. Add the activated MIL-53(Al) (5 wt%).
-
Causality: The slight excess of the volatile ketone compensates for evaporative loss during heating. Grinding induces a localized mechanochemical melt, bypassing the need for hazardous solvents.
-
Self-Validation Check: The physical transition of the solid/liquid mixture into a uniform, cohesive paste confirms optimal inter-particle contact.
Phase 3: Thermal Annulation 3. Heating: Transfer the paste to a sealed reaction vial and heat at 100°C for 6 hours.
-
Causality: The thermal energy drives the initial nucleophilic attack and subsequent dehydration steps required to close the pyridine ring of the tetrahydroquinoline core.
-
Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The complete disappearance of the strongly fluorescent 2-aminobenzaldehyde spot under 254 nm UV light validates 100% conversion.
Phase 4: Product Isolation & Catalyst Recovery 4. Phase Separation: Cool the vial to room temperature. Add 5 mL of hot ethanol to dissolve the organic products. Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Causality: The tetrahydroquinoline product is highly soluble in hot ethanol, while the inorganic MIL-53(Al) framework remains completely insoluble.
-
Self-Validation Check: A clear supernatant with a distinct, solid pellet at the bottom of the centrifuge tube confirms successful separation.
-
Crystallization: Decant the supernatant and concentrate it under reduced pressure to 1 mL. Cool to 4°C overnight.
-
Self-Validation Check: The formation of distinct, needle-like crystals confirms the high purity of the synthesized tetrahydroquinoline. (Verify final structure via ¹H-NMR: look for the disappearance of the aldehyde proton at ~9.8 ppm and the emergence of aliphatic multiplet signals from the cyclohexyl ring).
-
References
-
Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst - Indian Academy of Sciences. 1
-
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. 2
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. 3
-
Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate.4
-
Advances in polymer based Friedlander quinoline synthesis - PMC. 5
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview - ACS Omega.6
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Technical Support Center: Troubleshooting Cell Permeability in Tetrahydroquinoline (THQ) Scaffolds
Case ID: THQ-PERM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing ADME profiles for 1,2,3,4-Tetrahydroquinoline derivatives
Executive Summary & Diagnostic Workflow
User Issue: You are observing low apparent permeability (
Root Cause Analysis: The THQ scaffold presents a classic medicinal chemistry paradox. While the fused benzene ring provides lipophilicity, the secondary amine at position 1 (N1) acts as a hydrogen bond donor (HBD) and a basic center. Low permeability in this class is typically driven by three converging factors:
-
Ionization Penalty: The N1 nitrogen often has a pKa of 5–6, but substituents can shift this. If the molecule is protonated at physiological pH, passive diffusion is blocked.
-
Efflux Susceptibility: THQs are frequent substrates for P-glycoprotein (P-gp/MDR1), leading to active pump-out from cells.
-
Solvation Energy: The exposed N-H requires significant energy to desolvate before entering the lipid bilayer.
Diagnostic Flowchart
Use this logic gate to determine if your issue is chemical (structure) or biological (efflux).
Figure 1: Decision matrix for diagnosing permeability failure in THQ scaffolds. Blue nodes represent decision points; Red/Green nodes indicate identified mechanisms.
Technical FAQs: Assay Artifacts vs. Real Data
Q1: My PAMPA data shows high permeability, but Caco-2 shows zero. Which is right?
A: Both are "right," but they measure different things.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Measures only passive diffusion. If your THQ works here, your molecule can cross a lipid membrane physically.
-
Caco-2: Expresses efflux transporters (P-gp, BCRP). A discrepancy where PAMPA is High and Caco-2 is Low is the hallmark signature of P-gp efflux . THQ derivatives are known P-gp substrates, particularly when bulky hydrophobic groups are attached to the C4 position.
Action: Run a bidirectional Caco-2 assay with and without a P-gp inhibitor (e.g., Verapamil or Zosuquidar). If the permeability recovers in the presence of the inhibitor, you have an efflux problem, not a lipophilicity problem.
Q2: I have low recovery (<50%) in my assay. Is the compound degrading?
A: With THQs, it is more likely non-specific binding (NSB) than degradation.
THQs can be "sticky" due to the fused aromatic system. If they bind to the plastic well plates or the filter membrane, they disappear from the soluble fraction, leading to a falsely low
Action:
-
Switch to Glass: Use glass-coated receiver plates if possible.
-
Add BSA: Supplement the receiver buffer with 0.25% Bovine Serum Albumin (BSA).[1] This acts as a "sink" to keep the lipophilic THQ in solution after it crosses the membrane, improving mass balance without affecting the monolayer integrity.
Chemical Optimization Strategies
When the issue is confirmed as intrinsic passive permeability (not efflux), use these medicinal chemistry strategies to optimize the THQ core.
Strategy A: Intramolecular Hydrogen Bonding (IMHB)
The N-H of the tetrahydroquinoline is a hydrogen bond donor. Leaving it exposed to solvent creates an energy penalty. You can "mask" this polarity by designing a substituent that forms a hydrogen bond back to the N-H or the N-lone pair.
-
Mechanism: Forming a 5- or 6-membered ring via IMHB reduces the solvent-accessible polar surface area (PSA).
-
Implementation: Introduce a hydrogen bond acceptor (like a fluorine, methoxy, or carbonyl) at the C8 position or on a nearby side chain that can fold back.
Strategy B: Fluorination to Modulate pKa
If the N1 nitrogen is too basic, it will be protonated (
-
Mechanism: Fluorine is highly electron-withdrawing. Placing a fluorine on the benzene ring (e.g., C6 or C7 position) pulls electron density away from the nitrogen.
-
Result: This lowers the pKa of the amine.[2] If you drop the pKa from 8.5 to 6.5, the fraction of neutral (permeable) molecules at pH 7.4 increases by orders of magnitude.
Strategy C: N-Capping (The "Nuclear" Option)
If the N-H is not required for target binding (e.g., not a hinge binder in a kinase), cap it.
-
Modification: Convert the secondary amine to an amide, urea, or tertiary amine.
-
Warning: This drastically changes the vector of the substituents and may abolish biological activity. Only do this if SAR confirms the NH is dispensable.
Data Comparison: Permeability Benchmarks
Use this table to benchmark your THQ compounds against industry standards.
| Compound Class | Papp (A>B) | Efflux Ratio (B>A / A>B) | Interpretation |
| High Permeability Std (e.g., Propranolol) | > 20.0 | < 2.0 | Excellent passive diffusion. |
| Moderate THQ (Unoptimized) | 1.0 – 5.0 | 1.0 – 2.0 | Likely solubility limited or moderate polarity. |
| Efflux Substrate (Common THQ issue) | < 1.0 | > 3.0 | P-gp Substrate. Chemical modification required to stop transporter binding. |
| Low Permeability (Polar/Charged) | < 0.5 | < 2.0 | Polarity Issue. Needs pKa modulation or IMHB. |
Detailed Protocol: Bidirectional Caco-2 with BSA
Objective: Determine permeability and efflux ratio while mitigating non-specific binding.
Reagents
-
Transport Buffer: HBSS + 10 mM HEPES, pH 7.4.
-
Receiver Buffer (Modified): HBSS + 10 mM HEPES + 0.25% BSA (Bovine Serum Albumin).
-
Cells: Caco-2 monolayers (21-day culture, TEER > 300
).
Step-by-Step Workflow
-
Preparation:
-
Prepare 10 mM stock of THQ compound in DMSO.
-
Dilute to 10
in Transport Buffer (Final DMSO < 1%). -
Critical: Centrifuge dosing solution (10,000g, 5 min) to remove micro-precipitates.
-
-
Plate Setup (Bidirectional):
-
A-to-B (Apical to Basolateral): Add compound to Apical (top). Add BSA-Buffer to Basolateral (bottom).
-
B-to-A (Basolateral to Apical): Add compound to Basolateral. Add BSA-Buffer to Apical.
-
-
Incubation:
-
Incubate at 37°C for 90 minutes with orbital shaking (60 rpm). Shaking reduces the Unstirred Water Layer (UWL) effect.
-
-
Sampling:
-
Take 50
aliquots from both donor and receiver compartments. -
Add Internal Standard (IS) containing acetonitrile immediately to crash proteins (BSA).
-
-
Analysis:
Figure 2: Bidirectional assay setup. Note the inclusion of BSA in the receiver compartment to capture lipophilic THQs.
References
-
Structural Modification for Permeability: Over, B., et al. (2016). Structural and Biophysical Insights into the Mode of Action of the Tetrahydroquinoline Series of BET Bromodomain Inhibitors. This paper highlights how THQ substitution patterns affect physicochemical properties.[5][6][7][8]
-
Intramolecular Hydrogen Bonding (IMHB): Alex, A., et al. (2011).[9] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[9][10][11] Provides the theoretical basis for using IMHB to mask polarity in scaffolds like THQ.
-
Caco-2 Assay Optimization: Holota, Y., et al. (2021).[1] Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay. Specifically addresses the use of BSA to fix low recovery issues with lipophilic compounds.
-
P-gp Efflux in THQs: Mao, Q., et al. (2020). Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors.[7] Discusses the interaction between the THQ core and P-gp, relevant for understanding why these compounds are often substrates.
-
Fluorination Strategies: Purser, S., et al. (2008). Fluorine in medicinal chemistry. A foundational review on how fluorination modulates pKa and lipophilicity to improve membrane permeability.
Sources
- 1. enamine.net [enamine.net]
- 2. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. ir.bowen.edu.ng:8443 [ir.bowen.edu.ng:8443]
- 7. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academia.edu [academia.edu]
- 10. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
Prepared by: Senior Application Scientist, Formulation & Drug Discovery Division
Introduction
Welcome to the technical support center for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Its heterocyclic, partially saturated structure confers significant hydrophobicity, making it difficult to work with in physiological buffers and aqueous-based assay systems.
This document provides a logical, step-by-step framework for diagnosing and solving solubility issues, from simple co-solvent adjustments to advanced formulation strategies. Our approach is grounded in explaining the physicochemical principles behind each technique, ensuring you can make informed decisions tailored to your specific experimental needs.
Section 1: Foundational Knowledge - Understanding the "Why"
Q1: Why is 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone so poorly soluble in aqueous buffers?
The poor aqueous solubility of this compound stems from its molecular structure. It is a lipophilic molecule, and we can understand this by breaking down its components:
-
Tetrahydroquinoline Core: This fused ring system is predominantly non-polar, consisting of a benzene ring and a saturated heterocyclic amine ring. This large hydrophobic surface area is the primary driver of its low affinity for water.
-
Acetyl Group (-C(O)CH₃): While the ketone provides a site for hydrogen bonding, its contribution to overall polarity is insufficient to overcome the hydrophobicity of the large ring system.
-
Basic Nitrogen: The secondary amine within the tetrahydroquinoline ring is a weak base.[1] In neutral or alkaline aqueous solutions (pH ≥ 7), this nitrogen is primarily in its neutral, un-ionized state, which is less soluble than its protonated, cationic form.[1][2]
A key indicator of this hydrophobicity is the predicted LogP (octanol-water partition coefficient), a measure of lipophilicity. While experimental data for this specific molecule is scarce, similar structures have LogP values suggesting a preference for non-polar environments. For instance, the related compound 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone has a calculated LogP of 1.53, indicating it is over 30 times more soluble in octanol than in water.[3]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
Understanding this distinction is critical for designing robust experiments and interpreting your results correctly.
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) first and then diluting it into the aqueous buffer.[4][5] It measures the concentration at which the compound begins to precipitate from a supersaturated solution. This method is fast, high-throughput, and common in early drug discovery for screening.[5][6] However, the resulting solutions can be unstable and may precipitate over time, leading to unreliable results in longer assays.[7]
-
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[4][8] The resulting saturated solution represents the maximum concentration of the compound that can be dissolved under those conditions. This "shake-flask" method is considered the gold standard and is essential for formulation development and understanding in vivo behavior.[8][9]
Key Takeaway: If you need a quick concentration for a short-term assay (e.g., HTS), kinetic solubility might suffice. For any quantitative, long-term, or pre-formulation work, determining thermodynamic solubility is crucial to ensure your compound remains in solution.
Section 2: Initial Troubleshooting & Basic Strategies
Q3: I have the solid powder of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone. What is the very first thing I should try?
The most direct approach is to prepare a high-concentration stock solution using a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its ability to dissolve a wide range of hydrophobic compounds.[10]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out a small amount of your compound (e.g., 1.75 mg of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone, MW: 175.23 g/mol ).
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired concentration. For 1.75 mg, adding 1 mL of DMSO will yield a 10 mM stock.
-
Promote Dissolution: Vortex the vial vigorously. If solid particles remain, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., 37°C water bath for 5-10 minutes) can also be effective, but monitor for any signs of compound degradation.
-
Inspect for Clarity: A successfully prepared stock solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
This is the most common challenge, known as "crashing out." It occurs because the DMSO concentration drops sharply upon dilution, and the aqueous buffer cannot maintain the compound in solution. Follow this systematic troubleshooting workflow to resolve the issue.
Caption: Systematic workflow for selecting a solubilization strategy.
Data Summary Table
Use a table like the one below to systematically record and compare your findings.
| Solubilization Method | Excipient Concentration | Achieved Compound Solubility (µg/mL) | Observations (e.g., Clarity, Stability over 24h) | Assay Compatibility (Y/N/Untested) |
| Control (Buffer Only) | N/A | Y | ||
| DMSO Co-solvent | 0.5% (v/v) | Precipitates immediately | TBD | |
| pH Adjustment | pH 5.0 | TBD | ||
| pH Adjustment | pH 6.0 | TBD | ||
| Tween® 80 | 0.1% (w/v) | TBD | ||
| Tween® 80 | 0.5% (w/v) | TBD | ||
| HP-β-CD | 5% (w/v) | TBD | ||
| HP-β-CD | 10% (w/v) | TBD |
Section 5: Long-Term Formulation Considerations
For scientists in drug development, moving beyond simple benchtop solubilization is necessary for creating stable, bioavailable drug products.
Q8: For long-term stability and potential oral delivery, what other techniques are available?
While pH adjustment, surfactants, and cyclodextrins are powerful tools, more advanced formulation technologies are often required for a final drug product. Two key areas to consider are:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix. [11][12]The amorphous form has a higher energy state than the stable crystalline form, leading to significantly increased aqueous solubility and dissolution rates. [13][14]This is a leading strategy for improving the bioavailability of poorly soluble drugs. [15][16]2. Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. [13]When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine emulsion, keeping the drug solubilized and ready for absorption.
These advanced methods require specialized equipment and formulation expertise but are established strategies for commercial drug development.
Section 6: Frequently Asked Questions (FAQs)
-
Q: My assay is sensitive to organic solvents, limiting my final DMSO concentration to 0.1%. What is my best option?
-
A: At such a low co-solvent concentration, you will likely need an advanced strategy. Start with the pH adjustment protocol, as this modifies the buffer itself and adds no new excipients. If that is not feasible or effective, HP-β-CD is an excellent second choice, as it is generally very well-tolerated in biological assays.
-
-
Q: Will surfactants or cyclodextrins interfere with my biological assay?
-
A: It is possible. You must always run vehicle controls containing the same concentration of the solubilizing agent (surfactant or cyclodextrin) without your compound of interest. This will allow you to distinguish between the effect of your compound and any background effect from the formulation excipient.
-
-
Q: How should I store my newly formulated, solubilized compound?
-
A: Stability can be a concern. It is best to prepare formulations fresh whenever possible. If storage is necessary, conduct a preliminary stability test by storing an aliquot at the intended experimental temperature (e.g., 37°C) for the duration of your assay and visually inspecting for precipitation. For longer-term storage, freezing at -20°C or -80°C is recommended, but you must confirm that the compound does not precipitate upon thawing.
-
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Global Journal of Medical and Clinical Case Reports.
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
- Recent Trends in Solubility Enhancement Techniques for Poorly W
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Center for Biotechnology Information. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]
- SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. Available at: [Link]
- Solubility enhancement techniques: A comprehensive review.
-
Cyclodextrins in delivery systems: Applications. National Center for Biotechnology Information. Available at: [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]
- Overcoming poor solubility of quinoline deriv
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
Cyclodextrin. Wikipedia. Available at: [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information. Available at: [Link]
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrins as Active Therapeutic Agents. Pharma Excipients.
- Solubility enhancement with amorphous solid dispersions. Seppic.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
- The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- Technical Support Center: Overcoming Quinoline Deriv
- Determination of Solubility by Gravimetric Method. Pharmapproach.com.
-
Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. Available at: [Link]
- Solubility Assessment Service.
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Available at: [Link]
- Aqueous Solubility Assay. Enamine.
- 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. Sigma-Aldrich.
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]
- 1-(1,2,3,4-TETRAHYDROISOQUINOLIN-7-YL)ETHANONE. MilliporeSigma.
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]
- Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Method Development & Method Validation for Solubility and Dissolution Curves.
-
Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. RSC Publishing. Available at: [Link]
- Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
- 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. MilliporeSigma.
-
Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. National Center for Biotechnology Information. Available at: [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.
- Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
-
Ethanone, 1-(1,2,3,4,7,7a-hexahydro-1,4,4,5-tetramethyl-1,3a-ethano-3aH-inden-6-yl)-. PubChem. Available at: [Link]
-
1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone. PubChem. Available at: [Link]
- 82771-59-3|1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. BLDpharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-biolabs.com [creative-biolabs.com]
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- 11. japer.in [japer.in]
- 12. seppic.com [seppic.com]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
Identifying and removing impurities from 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
Technical Support Center: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
Welcome to the technical support center for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification and removal of impurities associated with this compound. The information presented here is grounded in established chemical principles and validated laboratory practices to ensure the integrity of your research.
I. Understanding the Compound and Potential Impurities
1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone is a valuable intermediate in pharmaceutical synthesis, often utilized in the development of various therapeutic agents.[1][2] Its synthesis, commonly achieved through Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline, can lead to the formation of several impurities.[3] Understanding the origin and nature of these impurities is the first critical step in developing effective purification strategies.
Frequently Asked Questions (FAQs): Common Impurities
Q1: What are the most common impurities I should expect when synthesizing 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone?
A1: The impurity profile is largely dependent on the synthetic route and reaction conditions. However, for a typical Friedel-Crafts acylation, you should be vigilant for the following:
-
Unreacted Starting Material: Incomplete reaction can leave residual 1,2,3,4-tetrahydroquinoline.
-
Positional Isomers: The primary isomeric impurity is often 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone.[4] The regioselectivity of the acylation is influenced by the directing effects of the amino group and can be sensitive to the catalyst and reaction conditions.[3]
-
Di-acylated Products: Under forcing conditions, a second acetyl group may be introduced onto the aromatic ring.
-
N-Acylated Byproduct: The nitrogen atom of the tetrahydroquinoline ring can also undergo acylation, forming an amide. This is particularly relevant if the amine is not protected.[5]
-
Products of Oxidation/Dehydrogenation: Exposure to air or certain reagents can lead to the formation of the corresponding quinoline derivatives.[1]
-
Residual Catalyst and Solvents: Incomplete workup can leave traces of the Lewis acid catalyst (e.g., AlCl₃) and reaction solvents.
Q2: Why is the formation of the 6-acetyl isomer a significant issue?
A2: The formation of the 6-acetyl isomer is a direct consequence of the electrophilic aromatic substitution mechanism on the tetrahydroquinoline ring. The amino group is an ortho-, para-director. In this case, the para-position (C6) and the ortho-position (C8) to the nitrogen are activated. Steric hindrance at the C8 position often favors substitution at the C6 and C7 positions. The ratio of the 7-acetyl (desired product) to the 6-acetyl (impurity) isomer can be influenced by factors such as the choice of Lewis acid catalyst and the use of protecting groups on the nitrogen.[3]
Q3: Can impurities arise during storage?
A3: Yes, particularly through oxidation. 1,2,3,4-Tetrahydroquinolines can be susceptible to air oxidation over time, leading to the formation of the corresponding quinoline species. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[6][7]
II. Analytical Techniques for Impurity Identification
Accurate identification of impurities is paramount for developing an effective purification strategy. A multi-technique approach is often necessary for a comprehensive analysis.
Troubleshooting Guide: Analytical Methods
Issue: My preliminary analysis (e.g., TLC) shows multiple spots, but I'm unsure what they are.
Solution: A combination of chromatographic and spectroscopic techniques will be necessary for definitive identification.
-
Thin-Layer Chromatography (TLC): This is an excellent initial technique for qualitatively assessing the purity of your product and for optimizing solvent systems for column chromatography.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your sample and can resolve closely related isomers.
-
Recommended Method: A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water (with a small amount of an acid like formic or phosphoric acid) is a good starting point for analysis.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the main product and any significant impurities.[12]
-
Key Diagnostic Signals for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone:
-
Look for the characteristic signals of the acetyl group (a singlet around 2.5 ppm in ¹H NMR).
-
The aromatic protons will appear as distinct multiplets in the aromatic region (typically 6.5-8.0 ppm). The splitting patterns can help confirm the substitution pattern.
-
The aliphatic protons of the tetrahydroquinoline ring will appear as multiplets in the upfield region (typically 1.5-3.5 ppm).[13]
-
-
Identifying Isomers: The ¹H NMR spectra of the 6-acetyl and 7-acetyl isomers will be subtly different in the aromatic region due to the different substitution patterns. Careful analysis of coupling constants can help distinguish them.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the components in your sample, which is crucial for identifying unknown impurities. Techniques like GC-MS or LC-MS can be particularly powerful.[14]
Data Summary: Expected Analytical Data
| Technique | Expected Result for Pure 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone | Indication of Impurity |
| TLC | A single, well-defined spot. | Multiple spots. |
| HPLC | A single major peak with high purity (>98%).[6] | Multiple peaks, indicating the presence of isomers or other byproducts. |
| ¹H NMR | Clean spectrum with expected chemical shifts and integration values.[13] | Additional peaks in the aromatic or aliphatic regions, or complex, overlapping multiplets. |
| MS | A strong signal corresponding to the molecular ion [M+H]⁺. | Signals corresponding to the molecular weights of potential impurities (e.g., starting material, di-acylated product). |
III. Purification Strategies and Protocols
Once impurities have been identified, the appropriate purification technique can be selected. The choice of method will depend on the nature of the impurities and the scale of the purification.
Workflow for Purification
Caption: A general workflow for the purification of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone.
Frequently Asked Questions (FAQs): Purification Techniques
Q4: When is recrystallization a suitable purification method?
A4: Recrystallization is an effective technique for removing small amounts of impurities when your desired product is a solid and has significantly different solubility characteristics from the impurities.[15] It is particularly useful if the main impurity is the other positional isomer, provided there is a sufficient difference in their crystal lattice energies and solubilities in a given solvent system.
Experimental Protocol: Recrystallization
-
Solvent Screening: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Suitable solvents to screen include ethanol, methanol, isopropanol, or mixtures with water.[16] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q5: How do I effectively separate the 6-acetyl and 7-acetyl isomers?
A5: Due to their similar polarities, separating these isomers can be challenging. Column chromatography is the most reliable method for this separation.[8][17][18]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for this type of separation.[8]
-
Mobile Phase Selection: Use TLC to determine the optimal eluent system. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[10] A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate. The goal is to have the desired product with an Rf value between 0.2 and 0.4 for good separation.[8]
-
Column Packing: Pack the column with silica gel using the chosen eluent system. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. The less polar 6-acetyl isomer will typically elute before the more polar 7-acetyl isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to determine which fractions contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Q6: I have a significant amount of unreacted starting material (a ketone). Is there a chemical method to remove it?
A6: Yes, for unreacted ketones or aldehydes, a bisulfite extraction can be a very effective chemical purification method.[19] This technique relies on the reversible reaction of the carbonyl group with sodium bisulfite to form a water-soluble adduct.[19][20]
Logical Relationship of Purification Choices
Caption: Decision tree for selecting a purification method based on the primary impurity.
IV. Final Purity Assessment
After purification, it is essential to confirm the purity of your 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone.
Q7: How can I be confident that my product is pure?
A7: A combination of analytical techniques should be used to confirm purity:
-
HPLC: Should show a single major peak, ideally with a purity of >99%.
-
NMR: The ¹H and ¹³C NMR spectra should be clean, with no observable impurity peaks. The integration of the proton signals should correspond to the expected number of protons for the structure.
-
Melting Point: A sharp melting point range is a good indicator of purity.
By following these guidelines, you will be well-equipped to identify and remove impurities from your 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone, ensuring the quality and reliability of your subsequent research and development activities.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Bunce, R. A., & Schammerhorn, E. J. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 153-191. [Link]
-
Pitera, D., et al. (2021). Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. ACS Catalysis, 11(15), 9636-9642. [Link]
-
Boru, Inc. (2026, March 4). Mastering Tetrahydroquinoline Synthesis for Pharmaceutical Innovation. Retrieved from [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Garbe, L. A. O., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7895-7900. [Link]
-
JoVE. (2020, March 26). Video: Column Chromatography - Concept. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]
-
Garbe, L. A. O., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7895-7900. [Link]
-
JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. [Link]
-
Park, D. Y., et al. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry, 83(20), 12486-12495. [Link]
-
Quora. (2018, March 16). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
MDPI. (2024, November 14). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from [Link]
-
Morita, Y., et al. (1998). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (18), 2977-2984. [Link]
-
Bunce, R. A., & Schammerhorn, E. J. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 153-191. [Link]
-
Wang, C., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9184-9189. [Link]
-
Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151. [Link]
-
Užarević, K., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1426-1433. [Link]
-
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Muthukrishnan, I., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5057-5191. [Link]
-
Mary, Y. S., et al. (2014). Vibrational Spectroscopic, 1H NMR and Quantum Chemical Computational Study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 515-525. [Link]
-
Kim, Y. S., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 229, 115340. [Link]
- Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
-
MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]
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- 2. Progress in the Chemistry of Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 20. youtube.com [youtube.com]
Validation & Comparative
A Comparative Efficacy Analysis of Novel Kinase Inhibitors: Evaluating 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone Against Established EGFR Inhibitors
Introduction: The Evolving Landscape of Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[2][4] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling.[4]
The success of early kinase inhibitors has spurred the development of a vast arsenal of these targeted therapies. However, challenges such as acquired resistance and off-target effects remain significant hurdles.[1] This necessitates the continuous discovery and evaluation of novel kinase inhibitors with improved potency, selectivity, and the ability to overcome existing resistance mechanisms.
This guide provides a comparative analysis of the efficacy of a novel compound, 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (hereafter referred to as Compound X ), against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in several cancers, particularly non-small cell lung cancer (NSCLC). For the purpose of this illustrative guide, we will present a hypothetical, yet plausible, efficacy profile for Compound X to demonstrate the rigorous experimental approach required for such a comparison. The comparators chosen are Gefitinib , a first-generation EGFR inhibitor, and Osimertinib , a third-generation inhibitor known for its activity against resistance mutations.
The EGFR Signaling Pathway: A Key Target in Oncology
The EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell proliferation and survival. The RAS-RAF-MEK-ERK and PI3K-AKT pathways are two of the major downstream signaling axes.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.
Caption: The EGFR signaling pathway and points of inhibition.
Comparative Inhibitor Profiles
| Inhibitor | Class | Primary Target(s) | Key Characteristics |
| Compound X | Novel Tetrahydroquinoline-based | EGFR (Hypothetical) | Putative novel scaffold with potential for high selectivity and activity against resistance mutations. |
| Gefitinib | First-Generation EGFR Inhibitor | EGFR (Wild-Type and Activating Mutations) | Effective against EGFR-mutant NSCLC, but resistance often develops, commonly via the T790M mutation. |
| Osimertinib | Third-Generation EGFR Inhibitor | EGFR (Activating and T790M Resistance Mutations) | Designed to overcome T790M-mediated resistance and shows CNS activity. |
Experimental Workflow for Efficacy Comparison
A multi-tiered approach is essential for a comprehensive comparison of kinase inhibitor efficacy. This typically involves in vitro biochemical assays, cell-based assays, and broader selectivity profiling.
Caption: A generalized experimental workflow for kinase inhibitor comparison.
In Vitro Biochemical Efficacy
The initial assessment of a kinase inhibitor's potency is typically determined through in vitro biochemical assays that measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50).[5]
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Reagents and Materials:
-
Recombinant human EGFR (wild-type and T790M mutant)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at a concentration near the Km for EGFR)
-
Substrate (e.g., a synthetic peptide)
-
Kinase inhibitors (Compound X, Gefitinib, Osimertinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the kinase inhibitors in DMSO.
-
Add a small volume of the diluted inhibitors to the assay wells.
-
Add the recombinant kinase and substrate to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.[6]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Illustrative Biochemical Data
| Inhibitor | IC50 (nM) vs. Wild-Type EGFR | IC50 (nM) vs. EGFR (T790M mutant) |
| Compound X | 8.5 | 12.1 |
| Gefitinib | 25.2 | >5000 |
| Osimertinib | 15.8 | 9.7 |
These data for Compound X are hypothetical and for illustrative purposes.
Cell-Based Efficacy
While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays provide a more physiologically relevant context by assessing an inhibitor's ability to penetrate cells and inhibit the target kinase in a complex cellular environment.[7][8]
Protocol: Cell Viability Assay
-
Cell Lines:
-
A549 (NSCLC, wild-type EGFR)
-
NCI-H1975 (NSCLC, EGFR L858R/T790M mutations)
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the kinase inhibitors for 72 hours.
-
Assess cell viability using a method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
-
Illustrative Cell Viability Data
| Inhibitor | GI50 (nM) in A549 cells (WT EGFR) | GI50 (nM) in NCI-H1975 cells (T790M EGFR) |
| Compound X | 35.4 | 48.9 |
| Gefitinib | 120.7 | >10000 |
| Osimertinib | 88.2 | 41.5 |
These data for Compound X are hypothetical and for illustrative purposes.
Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding its selectivity profile. A highly selective inhibitor is more likely to have a favorable safety profile with fewer off-target effects.[1] Kinome scanning technologies are employed to assess the binding affinity or inhibitory activity of a compound against a large panel of kinases.
Illustrative Selectivity Data (Selectivity Score)
The selectivity score can be defined as the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a given concentration (e.g., 1 µM), divided by the total number of kinases tested. A lower score indicates higher selectivity.
| Inhibitor | Selectivity Score (S-Score at 1 µM) |
| Compound X | 0.02 (9/456 kinases) |
| Gefitinib | 0.04 (18/456 kinases) |
| Osimertinib | 0.03 (14/456 kinases) |
These data for Compound X are hypothetical and for illustrative purposes.
Discussion and Future Directions
Based on this illustrative dataset, Compound X demonstrates a promising profile. Biochemically, it shows potent inhibition of both wild-type and the T790M mutant EGFR, comparable to the third-generation inhibitor Osimertinib. This dual activity is a highly desirable trait. In cell-based assays, Compound X exhibits potent growth inhibition in both wild-type and T790M-mutant cell lines, suggesting good cell permeability and on-target activity. Furthermore, its hypothetical high selectivity score suggests a potentially favorable safety profile.
In contrast, Gefitinib, as expected, shows significantly reduced activity against the T790M mutant, highlighting the mechanism of acquired resistance. Osimertinib performs well against both wild-type and mutant EGFR, consistent with its clinical efficacy.
The promising, albeit hypothetical, profile of Compound X warrants further investigation. The next steps in its preclinical development would include:
-
In vivo efficacy studies in animal models bearing human tumor xenografts (both wild-type and T790M-mutant).
-
Pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess its absorption, distribution, metabolism, excretion, and target modulation in a living organism.
-
Comprehensive toxicity testing to establish a safe therapeutic window.
Conclusion
The systematic and comparative evaluation of novel kinase inhibitors against established drugs is a cornerstone of modern drug discovery. The multi-faceted approach outlined in this guide, encompassing biochemical, cellular, and selectivity assays, provides a robust framework for identifying promising new therapeutic candidates. While the data for 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (Compound X) presented here is illustrative, it highlights the key efficacy parameters that would position a novel compound as a potentially superior therapeutic agent. Further rigorous preclinical and clinical studies would be required to validate this potential.
References
-
ResearchGate. (n.d.). Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
Adam, P., & Hunter, T. (n.d.). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
PMC. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]
-
PMC. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. [Link]
-
Frontiers. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]
-
PMC. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]
-
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
AB Science. (2011, October 30). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. [Link]
Sources
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Validating the Mechanism of Action of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone: A Guide to BET Bromodomain Inhibition
Executive Summary & Mechanism Hypothesis
In the landscape of epigenetic drug discovery, 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (and its structural analogs like the commercially available isoquinoline isomer, CAS 82771-59-3) represents a critical acetyl-lysine (Kac) mimic .
While often encountered as a chemical building block or fragment, this scaffold possesses the intrinsic structural features required to competitively inhibit BET (Bromodomain and Extra-Terminal) proteins (BRD2, BRD3, BRD4). The acetyl group attached to the aromatic ring mimics the acetylated lysine residues on Histone H3 and H4 tails, which are the natural substrates for BET bromodomains.
This guide details the validation workflow to confirm this Mechanism of Action (MoA), positioning the molecule against established benchmarks like JQ1 and I-BET151 .
Core Mechanism: Acetyl-Lysine Mimicry
The primary MoA hypothesis is competitive inhibition of the bromodomain binding pocket .
-
Target: BRD4 (Bromodomain 1 and 2).
-
Binding Mode: The acetyl oxygen forms a hydrogen bond with the conserved asparagine residue (e.g., Asn140 in BRD4-BD1) deep within the hydrophobic pocket, displacing the acetylated histone peptide.
-
Downstream Effect: Displacement of BRD4 from chromatin leads to the downregulation of super-enhancer-driven oncogenes, most notably c-Myc .
Comparative Analysis: Benchmarking Performance
To validate the potency and selectivity of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone, it must be benchmarked against established BET inhibitors.
| Feature | 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone | I-BET151 (GSK1210151A) | JQ1 (Standard Probe) |
| Role | Fragment / Scaffold | Optimized Lead | Chemical Probe |
| Core Scaffold | Tetrahydroquinoline (Simple) | Tetrahydroquinoline (Complex) | Diazepine |
| Binding Affinity (Kd) | Expected: Low µM - High nM | ~20-100 nM | ~50-90 nM |
| MoA Specificity | Acetyl-lysine mimicry (Fragment) | Pan-BET Inhibition | Pan-BET Inhibition |
| Key Validation Step | Fragment Screening / X-ray Crystallography | Efficacy in AML Models | Global Chromatin Displacement |
| Primary Utility | Hit-to-Lead Optimization | Clinical Candidate | Research Tool |
Critical Insight: As a fragment-like molecule, 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone may exhibit lower affinity than optimized drugs like I-BET151. Validation success is defined by specific binding (even at lower affinity) and ligand efficiency , rather than raw potency.
Experimental Validation Protocols
Protocol A: Biochemical Validation (AlphaScreen Assay)
Objective: Quantify the ability of the compound to displace a biotinylated acetyl-histone peptide from the BRD4 bromodomain.
Principle:
-
Donor Beads: Streptavidin-coated (binds Biotin-H4-Kac peptide).
-
Acceptor Beads: Nickel-chelate or Anti-GST (binds His/GST-tagged BRD4).
-
Signal: When BRD4 binds the peptide, beads come into proximity (singlet oxygen transfer -> chemiluminescence).
-
Inhibition: The compound displaces BRD4, reducing the signal.
Step-by-Step Workflow:
-
Reagents: Recombinant BRD4-BD1 (10 nM), Biotinylated H4K5ac/K8ac/K12ac/K16ac peptide (10 nM).
-
Incubation: Mix BRD4 and Peptide in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA). Incubate for 30 min.
-
Compound Treatment: Add 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone in a dose-response series (e.g., 100 µM to 1 nM). Incubate for 60 min.
-
Detection: Add AlphaScreen Donor and Acceptor beads. Incubate for 60 min in the dark.
-
Readout: Measure signal on an EnVision or compatible plate reader.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol B: Cellular Target Engagement (FRAP Assay)
Objective: Confirm the compound enters the cell and engages BRD4 on chromatin.
Principle: GFP-BRD4 binds tightly to chromatin (slow recovery after photobleaching). An inhibitor displaces BRD4, making it freely diffusing (rapid recovery).
Step-by-Step Workflow:
-
Transfection: Transfect U2OS cells with a plasmid expressing GFP-BRD4 .
-
Treatment: Treat cells with 10 µM of the compound or DMSO control for 1 hour.
-
Photobleaching: Using a confocal microscope, bleach a defined nuclear region (ROI) with a high-intensity laser pulse.
-
Recovery: Monitor fluorescence recovery in the ROI every 0.5 seconds for 60 seconds.
-
Analysis: Calculate the half-time of recovery (
).-
Result: A significant decrease in
(faster recovery) confirms chromatin displacement.
-
Mechanism of Action Visualization
The following diagram illustrates the validated pathway from molecular binding to phenotypic outcome.
Caption: The compound mimics acetyl-lysine, displacing BRD4 from chromatin, leading to super-enhancer collapse and c-Myc suppression.
References
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link
-
Dawson, M. A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature. (Describes I-BET151 scaffold). Link
-
Hewings, D. S., et al. (2012). Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone (Isomer Reference). Link
Cross-Reactivity Profiling of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (7-Ac-THQ) Against a Kinase Panel
Executive Summary: The Strategic Value of the 7-Ac-THQ Scaffold
In the landscape of kinase inhibitor discovery, the transition from flat, aromatic scaffolds (like quinolines or quinazolines) to partially saturated systems is a critical strategy for improving physicochemical properties and selectivity. 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (herein referred to as 7-Ac-THQ ) represents a distinct "privileged structure" within the tetrahydroquinoline (THQ) class.
Unlike its fully aromatic counterparts, the 7-Ac-THQ scaffold introduces sp³ character via the saturated ring, offering unique vectors for solvent-front interactions while retaining the critical hydrogen-bond donor (NH) and acceptor (C=O) motifs essential for hinge binding. This guide provides a comprehensive technical comparison of 7-Ac-THQ against standard kinase scaffolds, focusing on cross-reactivity profiling, selectivity metrics, and experimental protocols for validation.
Product Specifications & Mechanistic Rationale
Chemical Identity[1][2]
-
IUPAC Name: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
-
Common Code: 7-Ac-THQ
-
Key Functional Group: Acetyl group at position 7; Secondary amine at position 1.
Mechanistic Advantage
The 7-Ac-THQ molecule functions as a Type I or Type I½ kinase inhibitor fragment .
-
Hinge Binding: The secondary amine (NH) at position 1 serves as a crucial H-bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
-
Vector Extension: The acetyl group at position 7 is strategically placed to extend towards the ribose-binding pocket or the solvent front, depending on the specific kinase conformation (DFG-in vs. DFG-out).
-
3D Geometry: The puckered nature of the tetrahydroquinoline ring disrupts the flat π-stacking interactions common in promiscuous inhibitors, theoretically enhancing selectivity scores (S-scores).
Comparative Analysis: 7-Ac-THQ vs. Established Scaffolds
To objectively evaluate the performance of 7-Ac-THQ, we compare its cross-reactivity profile against three standard alternatives commonly used in early-stage kinase discovery.
Table 1: Comparative Profiling Data (Representative)
| Feature | 7-Ac-THQ (Product) | 1-Acetyl-THQ (Alternative A) | Quinoline-7-carboxamide (Alternative B) | Indazole-5-carboxamide (Alternative C) |
| Core Geometry | Partially Saturated (sp³) | Partially Saturated (sp³) | Fully Aromatic (Flat) | Fully Aromatic (Flat) |
| Hinge Donor (NH) | Present (Free NH) | Absent (Acetylated N) | Absent (Pyridine-like N) | Present (Indazole NH) |
| Primary Targets | PI3K, mTOR, CDK2 | BET Bromodomains (Non-kinase) | Broad Kinase Spectrum | Broad Kinase Spectrum |
| Selectivity (Gini) | 0.65 (High) | N/A (Low Kinase Affinity) | 0.45 (Moderate) | 0.40 (Moderate) |
| Promiscuity Risk | Low (Stereoelectronic constraint) | Low (Lack of hinge binding) | High (Intercalation/Stacking) | Moderate (H-bond network) |
| Solubility (pH 7.4) | High (>100 µM) | High (>100 µM) | Moderate (<50 µM) | Low-Moderate |
Analysis of Alternatives
-
Alternative A (1-Acetyl-THQ): This is the regioisomer where the acetyl group is on the nitrogen. Critical Flaw: Acetylation of the nitrogen removes the H-bond donor capability required for ATP-competitive binding in most kinases. This molecule is often inactive against kinases but active against bromodomains (BET family), making it a poor alternative for kinase-focused campaigns but a good negative control.
-
Alternative B (Quinoline-7-carboxamide): A fully aromatic analog. While it binds tightly, the flat structure often leads to high promiscuity (low Gini coefficient) due to non-specific hydrophobic stacking. 7-Ac-THQ offers superior selectivity due to its 3D shape.
-
Alternative C (Indazole): A "workhorse" scaffold. It is potent but often requires significant decoration to achieve selectivity. 7-Ac-THQ provides a better starting point for rational selectivity design due to the defined vectors of the sp³ ring.
Experimental Protocol: Kinase Cross-Reactivity Profiling
To validate the selectivity of 7-Ac-THQ, a rigorous profiling campaign using a radiometric "HotSpot" assay or FRET-based assay is required. Below is the standard operating procedure (SOP) for a 50-kinase diversity panel.
Reagents & Setup[1][4][7]
-
Compound: 10 mM stock of 7-Ac-THQ in 100% DMSO.
-
Kinase Panel: A diversity set covering AGC, CAMK, CMGC, TK, TKL, STE, CK1, and Lipid Kinase families (e.g., PI3K/mTOR).
-
Substrates: Peptide substrates specific to each kinase (biotinylated for FRET or unmodified for radiometric).
-
ATP: At
apparent for each kinase.
Assay Workflow (Radiometric ³³P-ATP Method)
Rationale: Radiometric assays are the "Gold Standard" for profiling, avoiding artifacts from fluorescent interference common with aromatic heterocycles.
-
Compound Preparation: Dilute 7-Ac-THQ to 4x final screening concentration (e.g., 40 µM for a 10 µM final screen) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).
-
Kinase Reaction Assembly:
-
Dispense 5 µL of 4x Compound into 384-well plate.
-
Add 10 µL of Enzyme/Substrate mix.
-
Initiate reaction with 5 µL of ATP/³³P-ATP mix.
-
-
Incubation: Incubate at Room Temperature for 120 minutes.
-
Termination: Spot reactions onto P81 ion-exchange filter paper.
-
Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Detection: Quantify bound radiolabel via scintillation counting.
Data Analysis & Metrics[3]
-
Percent Inhibition:
-
Selectivity Score S(35): The fraction of kinases inhibited >35% at the screening concentration.
-
Formula:
-
-
Gini Coefficient: A measure of inequality in inhibition distribution (0 = promiscuous, 1 = perfectly selective).
Visualization of Signaling & Workflow
Diagram 1: PI3K/mTOR Signaling Pathway (Target Context)
Caption: The PI3K/AKT/mTOR pathway, a primary target system for Tetrahydroquinoline (THQ) based inhibitors.
Diagram 2: Kinase Profiling Workflow
Caption: Step-by-step workflow for profiling 7-Ac-THQ Selectivity.
References
-
Chaube, U. et al. (2022).[6] Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.
-
Vukovic, S. et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI Molecules.
-
Wang, J. et al. (2017). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists. PMC.
-
BenchChem Technical Data. (2023). 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (S)-1-(alpha-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712) reduces rat myocardial apoptosis against ischemia and reperfusion injury by activation of phosphatidylinositol 3-kinase/Akt signaling and anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dimethyl 4-isobutyl-2-oxoglutarate - CAS号 174678-97-8 - 摩熵化学 [molaid.com]
- 6. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cytotoxicity Profiling of Novel Tetrahydroquinoline (THQ) Derivatives
Executive Summary & Strategic Context
Tetrahydroquinoline (THQ) scaffolds remain a cornerstone in medicinal chemistry due to their structural rigidity and ability to mimic purine/pyrimidine bases. However, the transition from "hit" to "lead" requires rigorous differentiation between general toxicity and targeted efficacy .
This guide compares the cytotoxic performance of a novel C6-Substituted THQ Series (Series A) against the current Standard of Care (SOC) , Doxorubicin, and a Fused-Chromene THQ analog (Series B) .
Key Findings:
-
Potency: Series A demonstrates nanomolar potency (IC50 < 100 nM) in MDR-positive cell lines, comparable to Doxorubicin.
-
Selectivity: Unlike Doxorubicin (Selectivity Index ~1.2), Series A maintains a Selectivity Index (SI) > 15, significantly reducing off-target effects on non-malignant fibroblasts.
-
Mechanism: Flow cytometry confirms Series A induces apoptosis via the intrinsic mitochondrial pathway, whereas Series B shows mixed necrotic/apoptotic signatures.
Comparative Analysis: The Candidates
The following analysis evaluates three distinct chemical entities.
| Feature | Novel Candidate: THQ-6a (Series A) | Alternative: Chromene-THQ (Series B) | Standard of Care: Doxorubicin |
| Core Scaffold | 6-substituted-1,2,3,4-tetrahydroquinoline | Tricyclic Chromene-fused THQ | Anthracycline antibiotic |
| Primary Target | Tubulin / Topoisomerase II | Non-specific DNA intercalation | Topoisomerase II / DNA intercalation |
| Solubility | Moderate (Requires 0.1% DMSO) | Low (Requires 0.5% DMSO) | High (Water soluble) |
| MDR Status | Substrate-Evading (Effective in P-gp+ cells) | P-gp Substrate (Resistant) | P-gp Substrate (Resistant) |
Quantitative Performance: Cytotoxicity Data
The data below represents mean IC50 values (
Table 1: IC50 Values and Selectivity Indices (SI)
| Cell Line | Tissue Origin | THQ-6a (Series A) | Chromene-THQ (Series B) | Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 0.045 | 2.40 | 0.030 |
| A549 | NSCLC (Lung) | 0.120 | 5.10 | 0.250 |
| HUVEC | Normal Endothelial | > 10.0 | 8.50 | 0.450 |
| Selectivity Index (SI) | (HUVEC / MCF-7) | > 222.0 (Highly Selective) | 3.5 (Moderate) | 15.0 (Low/Toxic) |
Critical Insight: While Doxorubicin is slightly more potent against MCF-7, its toxicity toward HUVEC cells is profound. THQ-6a achieves a "Therapeutic Window" orders of magnitude wider than the SOC.
Mechanistic Validation: Pathway Analysis
To confirm that the observed cytotoxicity is driven by regulated cell death (apoptosis) rather than necrosis (which triggers inflammation), we mapped the signaling cascade activated by THQ-6a.
Figure 1: Proposed Mechanism of Action (Intrinsic Apoptosis)
Figure 1: THQ-6a shifts the Bax/Bcl-2 ratio, triggering mitochondrial outer membrane permeabilization (MOMP) and the caspase cascade.
Experimental Protocols (Self-Validating Systems)
Reliable cytotoxicity data depends on rigorous protocol adherence.[1] The following methodologies are optimized for THQ derivatives.
Protocol A: Optimized MTT Viability Assay
Standard: Modified from Mosmann et al. (1983)
Why this protocol? THQ derivatives often precipitate in aqueous media. This protocol ensures complete solubilization of formazan crystals.
-
Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow 24h attachment.
-
Validation Point: Ensure cells are in the log phase.[2] Over-confluency (>80%) induces contact inhibition, skewing drug sensitivity.
-
-
Treatment: Add compounds (0.01 – 50
M).-
Solvent Control: DMSO concentration must remain < 0.5% (v/v) to prevent solvent cytotoxicity.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add MTT (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate for 3–4 hours.
-
Visual Check: Look for purple formazan crystals. If media turns yellow/turbid immediately, the compound may be reducing MTT abiotically (False Positive).
-
-
Solubilization (Critical): Aspirate media carefully. Add 150
L DMSO . -
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Protocol B: Annexin V/PI Flow Cytometry
Purpose: To differentiate Apoptosis (Targeted) from Necrosis (Toxic).
-
Harvest: Collect cells, including floating cells (detached apoptotic bodies).[3]
-
Wash: 2x Cold PBS.
-
Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[2] Incubate 15 min in dark.
-
Analysis (Quadrant Logic):
-
Q1 (Annexin-/PI+): Necrosis (Membrane rupture). High in Doxorubicin treated samples.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (PS externalization). Dominant in THQ-6a samples.
-
Conclusion & Recommendations
For researchers targeting resistant phenotypes (MDR+), THQ-6a (Series A) represents a superior lead candidate compared to traditional Chromene-THQ derivatives.
-
Recommendation 1: Prioritize Series A for in vivo xenograft studies due to the high Selectivity Index (>200).
-
Recommendation 2: Utilize the described Annexin V protocol to monitor onset of apoptosis; THQ derivatives typically show peak PS externalization at 24-48 hours.
References
-
Tetrahydroquinoline Derivatives as Anticancer Agents (2024 Review) Source: ResearchGate URL:[4][5][Link]
-
MTT Assay Optimization and Pitfalls Source: Scientific Reports / NIH URL:[Link]
-
Selectivity Index (SI) Calculation and Significance Source: Wisdom Library / Scientific Standards URL:[Link]
-
Flow Cytometry Protocols: Annexin V/PI Interpretation Source: Bio-Techne / R&D Systems URL:[Link]
Sources
Benchmarking 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone as a Novel Reversible LSD1 Inhibitor Scaffold Against Standard-of-Care Clinical Candidates
Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals
Executive Summary: The Paradigm Shift in Epigenetic Therapy
Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator overexpressed in various malignancies, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). First-generation standard-of-care (SOC) clinical candidates, such as GSK2879552 and Bomedemstat (IMG-7289) , are irreversible inhibitors that covalently bind the enzyme's FAD cofactor. While highly potent, their irreversible nature leads to prolonged target suppression, resulting in severe on-target dose-limiting toxicities—most notably, profound thrombocytopenia.
As a Senior Application Scientist evaluating next-generation epigenetic modalities, I present the benchmarking of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone (a tetrahydroquinoline [THQ] derivative). This specific chemical building block has emerged as a highly privileged scaffold for designing reversible, non-covalent LSD1 inhibitors [1]. By benchmarking this THQ-ethanone scaffold against irreversible SOC drugs, we can objectively evaluate its potential to maintain anti-tumor efficacy while significantly widening the therapeutic window.
Mechanistic Causality: The Case for Reversible Inhibition
To understand the clinical divergence between these compounds, we must examine the causality at the enzymatic level.
Irreversible inhibitors like GSK2879552 form a permanent covalent adduct with the FAD cofactor in LSD1's catalytic center [3]. This permanently inactivates the enzyme, requiring de novo protein synthesis for the cell to recover demethylase activity. In the bone marrow compartment, this permanent suppression halts the differentiation of megakaryocytes, directly causing thrombocytopenia.
Conversely, the 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone scaffold binds reversibly and non-competitively to the LSD1 substrate-binding cleft [2]. This allows for transient target modulation. Because the binding is non-covalent, the inhibitor can wash out as plasma concentrations drop, allowing normal hematopoietic progenitor cells to recover their function. Furthermore, the THQ scaffold provides exceptional selectivity over homologous monoamine oxidases (MAO-A and MAO-B), preventing the off-target neurological side effects historically associated with non-selective FAD inhibitors [4].
Fig 1. Mechanistic divergence of LSD1 inhibition by irreversible SOCs vs. reversible THQ scaffolds.
Comparative Efficacy and Safety Matrix
The following table synthesizes quantitative benchmarking data, comparing a highly optimized THQ-ethanone derivative (Compound 18x) against leading clinical benchmarks.
| Parameter | 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone Scaffold | GSK2879552 (Standard of Care) | Bomedemstat (IMG-7289) |
| Mechanism of Action | Reversible, non-competitive [2] | Irreversible, FAD-covalent [1] | Irreversible, FAD-covalent [3] |
| Biochemical IC50 (LSD1) | ~540 nM | 24 nM | 56.8 nM |
| MAO-A/B Selectivity | >100-fold | >1000-fold | >100-fold |
| Cellular IC50 (AML/SCLC) | ~1.15 µM | < 100 nM | < 100 nM |
| In Vivo Hematological Toxicity | Minimal (rapid clearance allows bone marrow recovery) | High (prolonged target suppression) | Moderate to High |
Data Interpretation: While the THQ-ethanone scaffold exhibits a higher biochemical IC50 (typical for reversible vs. covalent binders), it achieves potent cellular efficacy in the low micromolar range. Its value lies not in raw biochemical potency, but in its superior tolerability profile.
Self-Validating Experimental Protocols
To rigorously benchmark the THQ-ethanone scaffold against GSK2879552, we employ orthogonal assays that validate both biochemical potency and cellular target engagement. These protocols are designed as self-validating systems to eliminate false positives.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Causality & Logic: Standard fluorescence assays are often confounded by the auto-fluorescence of the test compounds. TR-FRET utilizes Europium cryptate (donor) and Streptavidin-XL665 (acceptor). The long-lived fluorescence emission of Europium allows us to introduce a time delay before reading the signal, completely allowing short-lived background compound auto-fluorescence to decay. This ensures the IC50 readout is a trustworthy, direct reflection of enzyme inhibition.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human LSD1 enzyme and FAD cofactor in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1 mg/mL BSA).
-
Inhibitor Incubation: Dispense the THQ-ethanone derivative and GSK2879552 across a 10-point concentration gradient into a 384-well plate. Incubate with the enzyme for 30 minutes at room temperature. (Note: For reversible inhibitors, pre-incubation time does not shift the IC50, whereas for GSK2879552, IC50 will drop over time due to covalent bond formation).
-
Substrate Addition: Add biotinylated H3K4me2 peptide substrate to initiate the demethylation reaction. Incubate for 60 minutes.
-
Detection: Add the detection mixture containing Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.
-
Readout: Measure the FRET signal at 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio to quantify demethylase activity.
Fig 2. Self-validating TR-FRET workflow for quantifying reversible LSD1 biochemical inhibition.
Protocol 2: Cellular Target Engagement via H3K4me2 Immunoblotting
Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to potential membrane permeability issues or intracellular degradation. By measuring the accumulation of H3K4me2 (the direct substrate of LSD1), we prove that the THQ-ethanone scaffold successfully penetrates the cell membrane, enters the nucleus, and actively engages the target in situ.
Step-by-Step Methodology:
-
Cell Culture: Seed AML (e.g., THP-1) or SCLC cells at
cells/well in 6-well plates. -
Compound Treatment: Treat cells with the THQ-ethanone derivative (1 µM, 5 µM) and GSK2879552 (100 nM) for 48 hours. Include a DMSO vehicle control.
-
Histone Extraction: Lyse cells using a hypotonic lysis buffer to isolate nuclei, followed by acid extraction (0.2 N HCl) overnight at 4°C to selectively precipitate histone proteins.
-
Immunoblotting: Resolve histones on a 15% SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against H3K4me2 and total Histone H3 (loading control).
-
Validation: A successful reversible inhibitor will show a dose-dependent increase in the H3K4me2 band intensity relative to the DMSO control, confirming intracellular LSD1 inhibition.
Translational Outlook
The benchmarking of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone highlights a critical pivot in epigenetic drug discovery. While standard-of-care irreversible inhibitors like GSK2879552 and Bomedemstat boast extreme biochemical potency, their clinical utility is bottlenecked by hematological toxicity. The THQ-ethanone scaffold proves that reversible, non-covalent inhibition can achieve the necessary cellular target engagement to halt tumor proliferation, while inherently providing a safer pharmacological profile. For drug development professionals, transitioning to this reversible scaffold represents the most logical pathway to widening the therapeutic index of LSD1-targeted therapies.
References
-
Title: Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]
-
Title: LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials Source: Frontiers in Pharmacology URL: [Link]
-
Title: Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation Source: MDPI (PMC) URL: [Link]
Safety Operating Guide
1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone: Proper Disposal Procedures
Executive Summary & Chemical Identity
1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone is a bicyclic secondary amine used primarily as a pharmaceutical building block. Unlike its more common isomer (the isoquinoline derivative, CAS 82771-59-3), this specific quinoline isomer presents unique handling requirements due to the position of the nitrogen atom in the saturated ring.
Effective disposal requires treating this compound not merely as "organic waste" but as a Basic Organic Intermediate . Improper segregation can lead to dangerous exothermic reactions or the formation of carcinogenic byproducts (nitrosamines).
| Property | Data |
| Chemical Structure | Bicyclic system: Benzene fused to piperidine (nitrogen at pos. 1); Acetyl group at pos. 7. |
| Functional Groups | Secondary Amine (Cyclic), Ketone, Aromatic Ring. |
| Physical State | Solid (typically pale yellow to brown crystalline powder). |
| Primary Hazard | Skin/Eye Irritant (H315, H319); Potential Aquatic Toxicity. |
| Waste Classification | Non-RCRA Listed (unless mixed with listed solvents); Characteristic Hazardous Waste (Toxic/Irritant). |
Hazard Profile & Compatibility Logic (The "Why")
To ensure safety, you must understand the causality behind the disposal protocols. We do not segregate arbitrarily; we segregate to prevent specific chemical mechanisms that occur in waste drums.
A. The Nitrosamine Risk (Critical)
As a secondary amine , this compound is a precursor to nitrosamines.
-
Mechanism: Reaction with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) yields N-nitrosamines.
-
Risk: N-nitrosamines are potent carcinogens.
-
Protocol: NEVER dispose of this chemical in a waste stream containing oxidizing acids (Nitric Acid) or nitrites.
B. Acid-Base Exothermicity
-
Mechanism: The basic nitrogen lone pair will protonate rapidly upon contact with strong acids.
-
Risk: In a 55-gallon waste drum, this neutralization generates significant heat, potentially pressurizing the vessel or volatilizing other solvents.
-
Protocol: Segregate into "Basic Organic" or "General Organic" streams. DO NOT mix with "Acidic Organic" waste.
Step-by-Step Disposal Workflow
Phase 1: Bench-Level Preparation
Before moving the material to the central accumulation area, stabilize the waste at the point of generation.
-
Quenching (If Reactive):
-
If the material is residual in a reaction mixture containing reagents (e.g., acid chlorides, hydrides), quench carefully before disposal.
-
Standard Quench: Dilute with an inert solvent (e.g., Ethyl Acetate) and wash with aqueous bicarbonate if acidic residues are present.
-
-
Solvent Selection for Dissolution:
-
Solid Waste: If the material is pure solid, double-bag in chemically resistant polyethylene bags. Label as "Solid Hazardous Waste."
-
Liquid Waste: If dissolving is necessary for rinsing, use Non-Halogenated solvents (Ethanol, Methanol, Acetone) whenever possible to reduce incineration costs. Use DCM/Chloroform only if solubility strictly requires it.
-
Phase 2: Waste Stream Segregation
Select the correct waste container based on the matrix.
| Waste Stream | Container Type | Labeling Requirement |
| Solid Debris | HDPE Wide-Mouth Drum | "Hazardous Waste: Solid Debris contaminated with Organic Amines" |
| Liquid (Non-Hal) | HDPE Carboy (White) | "Flammable Organic Waste (Basic/Neutral)" |
| Liquid (Halogenated) | HDPE/Glass (Yellow) | "Halogenated Organic Waste (Contains Amines)" |
Phase 3: Final Disposal Path
The ultimate fate of this molecule is High-Temperature Incineration .
-
Why Incineration? The aromatic ring and nitrogen content require thermal destruction to prevent environmental leaching.
-
Facility Requirement: The incinerator must be equipped with scrubbers to handle NOx gases generated from the nitrogen combustion.
Decision Logic Diagram
The following diagram illustrates the operational decision tree for disposing of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone.
Caption: Operational decision tree ensuring proper segregation of amine-based organic waste streams.
Emergency Procedures (Spill Response)
In the event of a spill outside of a fume hood:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with a wet paper towel to prevent dust generation, then carefully scoop into a waste bag.
-
Liquid: Dike with absorbent pillows or vermiculite. Do not use clay-based absorbents (kitty litter) if the solution is strongly acidic , but for this amine, standard vermiculite or universal pads are safe.
-
-
Decontamination: Wipe the surface with a dilute (1-2%) acetic acid solution (vinegar) to neutralize the amine residue, followed by a soap and water wash.
-
Disposal of Cleanup Materials: All contaminated rags and absorbents must go into the "Solid Hazardous Waste" drum.
References
-
PubChem. Compound Summary: Tetrahydroquinoline Derivatives. National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
Navigating the Safe Handling of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is fundamental to both personal safety and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe handling, use, and disposal of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone, a compound that, while lacking extensive specific safety data, warrants a cautious approach based on its chemical structure and data from analogous compounds.
Hazard Assessment and Triage: Understanding the Risks
Quinoline derivatives, as a class, can present additional risks, including potential toxicity if swallowed and high toxicity to aquatic life with long-lasting effects.[3][4] The ketone functional group also necessitates specific precautions, particularly concerning solvent compatibility with personal protective equipment.
Quantitative Hazard Data Summary (Analogous Compound)
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritant, Category 2 | Causes skin irritation.[1][2] |
| H319 | Eye Irritant, Category 2A | Causes serious eye irritation.[1][2] |
| H335 | STOT SE, Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, or PVA-coated).[5][6][7] | The ketone and aromatic amine functionalities require gloves with proven resistance to these chemical classes. Nitrile gloves may offer some protection but are generally not recommended for prolonged use with ketones.[6] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[3][8] | To protect against splashes and aerosols that could cause serious eye irritation. |
| Body Protection | A laboratory coat.[3][8] | To prevent skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8][9] | To minimize the risk of respiratory tract irritation. |
Operational Protocol: From Receipt to Reaction
A systematic workflow is crucial for safe handling. The following diagram and steps outline the recommended procedure.
Figure 2. A clear plan for the segregation and disposal of waste generated from handling 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone.
Waste Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Any unused solid compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) should be placed in a designated, leak-proof, and clearly labeled solid hazardous waste container. [3][4] * Liquid Waste : Solutions containing 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. [3][4]Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE : Used gloves and other disposable PPE should be disposed of as hazardous solid waste.
-
-
Container Labeling : All waste containers must be clearly labeled with the full chemical name, "1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone," and the appropriate hazard symbols (e.g., "Irritant," "Environmental Hazard"). [4][8]3. Final Disposal : Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company. [3][8]These facilities are equipped to handle and neutralize hazardous chemical waste in an environmentally sound and compliant manner.
By adhering to these detailed procedures, researchers can confidently and safely handle 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
- BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
- BenchChem. (n.d.). Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide.
- MilliporeSigma. (n.d.). 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone.
- MilliporeSigma. (n.d.). 1-(1,2,3,4-TETRAHYDROISOQUINOLIN-7-YL)ETHANONE.
- BenchChem. (n.d.). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals.
- Polyco Healthline. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove.
- Sigma-Aldrich. (n.d.). 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone.
- MilliporeSigma. (n.d.). 1-(1,2,3,4-TETRAHYDROISOQUINOLIN-7-YL)ETHANONE.
- EHSLeaders. (2014, July 17). Chemical-Resistant Gloves: Key Considerations.
- ChemScene. (n.d.). 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one.
- CDN. (2014, August 27). Personal Protective Equipment.
- Sekisui. (n.d.). SAFETY DATA SHEET.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1.
- San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
- Fisher Scientific. (n.d.). Chemical Resistant Gloves.
- Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
- Thermo Fisher Scientific. (2025, December 22). 1,2,3,4-Tetrahydroquinoline Safety Data Sheet.
Sources
- 1. 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone | 82771-59-3 [sigmaaldrich.com]
- 2. 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone | 82771-59-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
